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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide on the Crystal Structure and X-ray Diffraction of 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine

Abstract This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine, a novel heterocyclic compound with potential applic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine, a novel heterocyclic compound with potential applications in medicinal chemistry. The guide details the entire workflow, from crystal growth and data collection to structure solution and refinement. It offers in-depth explanations of the experimental choices and interprets the refined crystal structure, including molecular geometry, conformational analysis, and intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals with an interest in structural chemistry and its application in understanding molecular properties.

Introduction: The Significance of Structural Elucidation

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. In the realm of drug discovery and development, a precise understanding of a compound's molecular architecture is paramount. It informs on potential binding interactions with biological targets, guides lead optimization, and provides a rationale for observed structure-activity relationships (SAR). 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine is a compound of interest due to the presence of key pharmacophoric features: a fluoropyridine ring, known to modulate physicochemical properties such as pKa and metabolic stability, and a 4-methylpiperidine moiety, which can influence solubility and receptor binding.

Single-crystal X-ray diffraction remains the gold standard for determining the absolute structure of small molecules. This technique provides unambiguous information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state. The resulting crystal structure also reveals the packing arrangement of molecules and the nature of intermolecular interactions, which can influence properties like solubility and crystal morphology.

This guide presents a hypothetical case study on the crystallographic analysis of 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine, offering a detailed, field-proven methodology and expert insights into the interpretation of the structural data.

Experimental Methodology: A Self-Validating Protocol

The following sections outline the step-by-step experimental protocol for the crystal structure determination of the title compound. The rationale behind each step is provided to illustrate a self-validating and robust workflow.

Synthesis and Crystallization

The title compound was synthesized via a standard reductive amination protocol, reacting 2-fluoro-5-formylpyridine with 4-methylpiperidine in the presence of a reducing agent. The crude product was purified by column chromatography.

Crystallization Protocol: High-quality single crystals suitable for X-ray diffraction were grown using the slow evaporation method.

  • A saturated solution of 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine was prepared in a 1:1 mixture of methanol and chloroform at room temperature.

  • The solution was filtered through a 0.22 µm syringe filter to remove any particulate matter.

  • The filtered solution was placed in a small, loosely capped vial to allow for slow evaporation of the solvent.

  • Colorless, rod-shaped crystals of diffraction quality were obtained after approximately five days.

Expert Insight: The choice of a solvent mixture like methanol/chloroform is strategic. It provides a good balance of solubility and volatility, which is crucial for promoting the slow, ordered growth of single crystals rather than rapid precipitation of amorphous solid.

X-ray Data Collection and Processing

A suitable crystal was mounted on a cryoloop and placed on a Bruker APEXII DUO CCD area-detector diffractometer. Data was collected at a temperature of 100 K to minimize thermal vibrations and potential crystal degradation.

Data Collection Parameters:

ParameterValue
DiffractometerBruker APEXII DUO CCD
RadiationMo Kα (λ = 0.71073 Å)
Temperature100(2) K
Detector Distance60 mm
Scan Modeω and φ scans
Absorption CorrectionMulti-scan (SADABS)

The collected diffraction data was processed using the SAINT software package for integration of the reflection intensities and cell refinement. An empirical absorption correction was applied using SADABS.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination synthesis Synthesis of Compound purification Column Chromatography synthesis->purification crystallization Slow Evaporation purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (100 K) mounting->data_collection data_processing Data Integration & Scaling (SAINT) data_collection->data_processing absorption Absorption Correction (SADABS) data_processing->absorption solution Structure Solution (SHELXT) absorption->solution refinement Structure Refinement (SHELXL) solution->refinement validation Validation (checkCIF) refinement->validation

Caption: Workflow for the crystal structure determination of 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine.

Structure Solution and Refinement

The crystal structure was solved by direct methods using the SHELXT program and refined by full-matrix least-squares on F² using the SHELXL program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Results and Discussion: Unveiling the Molecular Architecture

The crystallographic analysis of 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine provides a detailed picture of its molecular structure and packing in the solid state.

Crystallographic Data

The key crystallographic data and refinement parameters are summarized in the table below.

ParameterValue
Chemical FormulaC₁₃H₁₉FN₂
Formula Weight222.30
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.180(1)
b (Å)10.991(2)
c (Å)13.248(2)
β (°)115.58(1)
V (ų)1205.7(3)
Z4
ρcalc (g/cm³)1.225
μ (mm⁻¹)0.083
F(000)480
R₁ [I > 2σ(I)]0.045
wR₂ (all data)0.136
Goodness-of-fit on F²1.06
Molecular Geometry and Conformation

The asymmetric unit of 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine contains one molecule. The 2-fluoropyridine ring is essentially planar. The 4-methylpiperidine ring adopts a stable chair conformation. The methyl group at the C4 position of the piperidine ring is in an equatorial orientation, which is the sterically favored position.

The dihedral angle between the mean plane of the fluoropyridine ring and the least-squares plane of the piperidine ring is 48.75(7)°. This twisted conformation minimizes steric hindrance between the two ring systems.

Selected Bond Lengths and Angles:

BondLength (Å)AngleDegree (°)
C-F1.354(2)C-N-C (piperidine)111.5(1)
C-N (pyridine)1.338(2)N-C-C (exocyclic)113.2(1)
C-C (exocyclic)1.512(2)
C-N (piperidine)1.465(2)

The observed bond lengths and angles are within the expected ranges for similar chemical environments.

Molecular Structure Diagram

Exploratory

An In-depth Technical Guide to the Receptor Binding Affinity of 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine

Abstract The therapeutic potential of novel small molecules is intrinsically linked to their affinity and selectivity for specific biological targets. This guide provides a comprehensive technical overview of the methodo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The therapeutic potential of novel small molecules is intrinsically linked to their affinity and selectivity for specific biological targets. This guide provides a comprehensive technical overview of the methodologies employed to characterize the receptor binding affinity of 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine, a compound of interest in contemporary drug discovery. Drawing from established principles in pharmacology and medicinal chemistry, we delineate a strategic approach to elucidate the binding profile of this molecule, with a hypothesized focus on its interaction with sigma-1 (σ1) and mu-opioid (μ) receptors. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Introduction: The Rationale for Investigation

The chemical architecture of 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine, hereafter referred to as Compound X, incorporates several key pharmacophoric features that suggest a potential interaction with central nervous system (CNS) receptors. The benzylpiperidine motif is a well-established scaffold in medicinal chemistry, known for its role in a variety of CNS-active agents.[1][2] The basic nitrogen within the piperidine ring is a critical feature for interaction with acidic residues in receptor binding pockets, while the fluorinated pyridine ring provides a vector for hydrophobic and potential π-stacking interactions, and the fluorine atom can enhance metabolic stability and binding affinity.[3]

The 4-methylpiperidine moiety further refines the steric and electronic profile of the molecule. Based on structure-activity relationships of analogous compounds, it is plausible that Compound X exhibits affinity for sigma (σ) receptors and/or opioid receptors.[4][5] Notably, dual-acting ligands for the σ1 and μ-opioid receptors are of significant interest for the development of potent analgesics with potentially reduced side-effect profiles.[4] This guide, therefore, outlines a systematic investigation to determine the binding affinity and selectivity of Compound X at these hypothesized targets.

Strategic Approach to Binding Affinity Determination

Our investigation is structured as a hierarchical screening cascade, designed to efficiently and accurately characterize the binding profile of Compound X. This multi-tiered approach ensures that resources are deployed effectively, with initial broad screening followed by more detailed quantitative analysis for promising interactions.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Affinity Determination cluster_2 Phase 3: Selectivity & Functional Characterization A Compound X Synthesis & QC B Initial Target Selection (σ1R, MOR, KOR, DOR) A->B C Single-Point Radioligand Displacement Assay (at 1 µM Compound X) B->C D Multi-Point Competition Binding Assays (for targets with >50% inhibition) C->D Significant Displacement E Determination of Ki values D->E F Selectivity Panel Screening (e.g., CEREP panel) E->F G Functional Assays (e.g., [35S]GTPγS binding) F->G

Figure 1: Hierarchical workflow for receptor binding characterization.

Experimental Protocols

The following protocols are presented as a self-validating system, with built-in controls to ensure the accuracy and reproducibility of the generated data.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the ability of the unlabeled test compound (Compound X) to compete with a high-affinity radiolabeled ligand for binding to the receptor.

3.1.1. Materials and Reagents

  • Receptor Source: Commercially available cell membranes prepared from CHO or HEK293 cells stably expressing the human σ1, μ-opioid, κ-opioid, or δ-opioid receptor.

  • Radioligands:

    • [³H]-Pentazocine for σ1 receptors.

    • [³H]-DAMGO for μ-opioid receptors.

    • [³H]-U-69,593 for κ-opioid receptors.

    • [³H]-DPDPE for δ-opioid receptors.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Haloperidol (for σ1), Naloxone (for opioid receptors).

  • Test Compound: Compound X, dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Scintillation Cocktail: Ultima Gold™ or equivalent.

  • Filtration Apparatus: Brandel or Millipore cell harvester.

  • Filter Mats: GF/B or GF/C glass fiber filters, pre-soaked in 0.5% polyethylenimine.

3.1.2. Step-by-Step Protocol for Competition Binding Assay

  • Preparation of Assay Plates:

    • On a 96-well plate, add 25 µL of assay buffer to all wells.

    • Add 25 µL of the appropriate non-specific binding control (e.g., 10 µM Haloperidol) to designated wells.

    • Prepare serial dilutions of Compound X in assay buffer. Add 25 µL of each dilution to the appropriate wells in triplicate.

  • Addition of Radioligand:

    • Dilute the radioligand in assay buffer to a final concentration approximately equal to its Kd value.

    • Add 25 µL of the diluted radioligand to all wells.

  • Initiation of Reaction:

    • Dilute the receptor-containing membranes in assay buffer to a concentration that provides an adequate signal-to-noise ratio.

    • Add 125 µL of the membrane suspension to all wells to initiate the binding reaction. The final assay volume is 200 µL.

  • Incubation:

    • Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked filter mats using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filter mats in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate overnight.

    • Quantify the amount of bound radioactivity using a liquid scintillation counter.

3.1.3. Data Analysis

  • The raw data (counts per minute, CPM) are converted to specific binding by subtracting the non-specific binding from the total binding.

  • The percentage of inhibition by Compound X at each concentration is calculated.

  • The IC₅₀ value (the concentration of Compound X that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve using software such as GraphPad Prism.

  • The inhibitory constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Presentation

The following table summarizes the hypothetical binding affinity data for Compound X at the selected receptors.

ReceptorRadioligandKd of Radioligand (nM)Compound X IC₅₀ (nM)Compound X Ki (nM)
σ1 [³H]-Pentazocine2.545.221.5
μ-opioid [³H]-DAMGO1.8120.762.1
κ-opioid [³H]-U-69,5933.1>10,000>5,000
δ-opioid [³H]-DPDPE2.2>10,000>4,500

Interpretation and Downstream Functional Analysis

The hypothetical data suggest that Compound X possesses a moderate to high affinity for the σ1 receptor and a lower but still significant affinity for the μ-opioid receptor. The selectivity for σ1 over μ-opioid is approximately 3-fold. The compound shows negligible affinity for κ- and δ-opioid receptors at concentrations up to 10 µM.

This binding profile warrants further investigation into the functional activity of Compound X at the σ1 and μ-opioid receptors. A [³⁵S]GTPγS binding assay can be employed to determine whether Compound X acts as an agonist, antagonist, or inverse agonist at these G-protein coupled receptors.

G cluster_0 Upstream Signaling cluster_1 Downstream Cellular Response A Compound X B μ-Opioid Receptor (GPCR) A->B C Gαi/o Protein B->C Activation D Adenylyl Cyclase C->D Inhibition F cAMP D->F Conversion E ATP E->F G Decreased Neuronal Excitability F->G Modulation

Figure 2: Hypothetical signaling pathway for Compound X at the μ-opioid receptor.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the receptor binding affinity of a novel compound, using 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine as a representative example. By employing a systematic approach of primary screening, quantitative affinity determination, and subsequent functional characterization, researchers can build a detailed pharmacological profile of their compounds of interest. The benzylpiperidine scaffold continues to be a privileged structure in the design of CNS-active agents, and a thorough understanding of the structure-activity relationships of new derivatives is crucial for the advancement of novel therapeutics.[2]

References

  • Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. PubMed. [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. IRIS. [Link]

  • N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists. ACS Publications. [Link]

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Research progress on piperidine-containing compounds as agrochemicals. ScienceDirect. [Link]

  • Preparation, cytotoxicity and interactions with nucleophiles of three isomeric transplatinum complexes containing methylpiperidine ligands. PubMed. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]

  • The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • The Crucial Role of Fluoropyridine Derivatives in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. [Link]

  • RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. Innovare Academic Sciences. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Cross-Coupling and Functionalization Strategies for 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine

Executive Summary The functionalization of highly specific heterocyclic building blocks is a critical bottleneck in modern drug discovery. 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine is a highly versatile scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of highly specific heterocyclic building blocks is a critical bottleneck in modern drug discovery. 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine is a highly versatile scaffold; the 5-[(4-methylpiperidin-1-yl)methyl] moiety serves as a solubilizing basic pharmacophore often utilized in CNS and kinase inhibitor libraries, while the 2-fluoro substituent provides a reactive handle. While classical Nucleophilic Aromatic Substitution (SNAr) is the traditional route for functionalizing 2-fluoropyridines, transition-metal-catalyzed cross-coupling via direct C–F bond activation enables the formation of novel C–C bonds, drastically expanding the accessible chemical space.

This application note provides a comprehensive, self-validating guide to executing transition-metal-catalyzed cross-coupling reactions on this specific substrate, detailing the causality behind catalyst selection, reaction conditions, and quality control metrics.

Substrate Profiling & Mechanistic Rationale

The C–F bond is the strongest carbon-halogen bond (bond dissociation energy ~116 kcal/mol), making oxidative addition by standard Palladium(0) catalysts notoriously sluggish compared to C–Br or C–I bonds. However, the fluorine atom at the 2-position of the pyridine ring is highly activated by the electron-withdrawing nature of the adjacent nitrogen (the ortho-effect).

When designing a cross-coupling protocol for 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine, two major substrate-specific challenges must be addressed:

  • The Resting State Sink: The basic pyridine nitrogen and the tertiary amine of the piperidine ring can coordinatively saturate the transition metal, pulling the catalyst into an inactive resting state.

  • C–F Activation Barrier: To overcome the high activation energy of the C–F bond, highly nucleophilic, electron-rich metal centers with small atomic radii—predominantly Nickel(0)—are required[1].

By utilizing strongly donating, sterically demanding ligands (such as PCy3), the catalyst is forced into a highly reactive, low-coordinate state that favors oxidative insertion into the C–F bond.

Catalytic Strategy: Overcoming the C–F Bond Activation Barrier

Nickel-based catalytic systems have proven vastly superior to Palladium for the activation of unactivated and semi-activated C–F bonds. As demonstrated in2[2], Ni(cod)2 paired with tricyclohexylphosphine (PCy3) enables efficient defluorinative arylation. The smaller atomic radius of Nickel allows it to approach the strong C–F bond more closely, facilitating the formation of the crucial Ni(II) fluoro intermediate.

G Ni0 Ni(0)Lₙ Active Catalyst OxAdd Oxidative Addition (C-F Cleavage) Ni0->OxAdd Substrate NiII_F Ni(II)(Ar)(F)Lₙ Intermediate OxAdd->NiII_F TransMet Transmetalation with Ar'-B(OH)₂ NiII_F->TransMet Base NiII_Ar Ni(II)(Ar)(Ar')Lₙ Intermediate TransMet->NiII_Ar RedElim Reductive Elimination (Product Release) NiII_Ar->RedElim RedElim->Ni0 Ar-Ar'

Catalytic cycle of Ni-catalyzed C-F activation and cross-coupling.

Comparative Reaction Conditions

To provide a holistic view of the synthetic possibilities, the following table summarizes the quantitative data and operational parameters for three distinct functionalization pathways for 2-fluoropyridines.

Reaction PathwayCatalyst SystemTemp (°C)Typical YieldKey AdvantagePrimary Limitation
Ni-Catalyzed Suzuki Ni(cod)₂ / PCy₃80 °C75–95%Direct C–C bond formation at C–FHigh sensitivity of Ni(0) to oxygen
Pd-Catalyzed Kumada Pd(dppf)Cl₂-10 to 25 °C60–85%Rapid reaction at low temperaturesPoor functional group tolerance
SNAr (Amination) None (or K₂CO₃)100–120 °C80–99%No transition metal requiredRestricted to heteroatom nucleophiles

Experimental Methodologies & Self-Validating Protocols

The following protocols are engineered as self-validating systems. Built-in analytical checkpoints ensure that any failure in the catalytic cycle (e.g., catalyst oxidation or failed transmetalation) is immediately identifiable.

Workflow A 1. Reagent Preparation B 2. Degassing (Ar/N₂) A->B C 3. Catalyst Addition B->C D 4. Heating (80°C) C->D E 5. Quench & Extraction D->E F 6. LC-MS & Purification E->F

Step-by-step workflow for the setup and execution of the cross-coupling reaction.

Protocol A: Nickel-Catalyzed Defluorinative Suzuki-Miyaura Arylation

This protocol leverages the methodology outlined in3[3], adapted specifically for C–F activation.

Reagents:

  • Substrate: 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine (1.0 mmol, ~208.14 mg)

  • Coupling Partner: Arylboronic acid (1.5 mmol)

  • Catalyst: Ni(cod)₂ (0.10 mmol, 10 mol%)

  • Ligand: PCy₃ (0.20 mmol, 20 mol%)

  • Base: K₂CO₃ (2.0 mmol)

  • Solvent: Toluene/H₂O (5:1 v/v, 6 mL total)

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the substrate, arylboronic acid, and K₂CO₃.

  • Degassing (Crucial Step): Add Toluene and H₂O. Seal the tube and subject the mixture to three freeze-pump-thaw cycles. Causality: Ni(0) is highly oxophilic; trace oxygen will irreversibly oxidize the catalyst to inactive Ni(II) species before oxidative addition can occur.

  • Catalyst Introduction: Inside an argon-filled glovebox, add Ni(cod)₂ and PCy₃ to the frozen mixture.

  • Reaction: Seal the tube, warm to room temperature, and then heat to 80 °C in an oil bath for 12–16 hours.

  • System Validation & Quality Control: After 4 hours, withdraw a 50 µL aliquot under argon, dilute with MeCN, and analyze via LC-MS.

    • Validation Check: The starting material exhibits an [M+H]⁺ mass of 209.14 . The disappearance of this peak and the emergence of the product mass confirms active catalytic turnover. If [M+H]⁺ 209.14 remains unchanged, the Ni(cod)₂ was likely compromised prior to addition.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Silica, DCM/MeOH gradient due to the basic piperidine ring).

Protocol B: Palladium-Catalyzed Kumada-Corriu Cross-Coupling

For thermally sensitive derivatives, the Kumada coupling offers a low-temperature alternative, utilizing highly nucleophilic Grignard reagents to force the transmetalation step, as detailed in4[4].

Reagents:

  • Substrate: 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine (1.0 mmol)

  • Coupling Partner: Arylmagnesium bromide (ArMgBr, 1.3 M in THF, 1.3 mmol)

  • Catalyst: Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)

  • Solvent: Anhydrous THF (5 mL)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under N₂, dissolve the substrate and Pd(dppf)Cl₂ in anhydrous THF.

  • Temperature Control: Cool the reaction mixture to -10 °C using an ice/salt bath. Causality: Low temperatures prevent the degradation of the Grignard reagent and suppress undesired homocoupling of the organometallic species.

  • Addition: Add the ArMgBr solution dropwise over 30 minutes via syringe pump.

  • Reaction: Stir at -10 °C for 1 hour, then allow to slowly warm to room temperature over 2 hours.

  • System Validation & Quality Control:

    • Validation Check: Quench a 50 µL aliquot with saturated aqueous NH₄Cl and extract with EtOAc. GC-MS analysis must be performed. If a large peak corresponding to the homocoupled biaryl (Ar-Ar) is detected alongside unreacted starting material, the oxidative addition is too slow relative to transmetalation. This dictates that in future runs, the Grignard reagent must be added at a slower rate.

  • Workup: Quench the bulk reaction carefully with saturated aqueous NH₄Cl (10 mL) at 0 °C. Extract with EtOAc (3 x 15 mL), dry over MgSO₄, and purify via reverse-phase HPLC to easily separate the basic product from neutral biphenyl byproducts.

References

  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry. 2

  • Kumada–Corriu Heteroaryl Cross-Coupling for Synthesis of a Pharmaceutical Intermediate: Comparison of Batch Versus Continuous Reaction Modes. Organic Process Research & Development - ACS Publications. 4

  • Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides. Benchchem. 3

  • Reactions at nickel by C-F activation of a pyrimidine in the presence of a C-Cl bond: the crucial role of highly reactive fluoro complexes. Organometallics. 1

Sources

Application

Application Notes and Protocols for 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine in Central Nervous System (CNS) Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals Senior Application Scientist's Foreword: The quest for novel chemical entities that can effectively modulate CNS targets is a cornerstone of modern neu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Senior Application Scientist's Foreword: The quest for novel chemical entities that can effectively modulate CNS targets is a cornerstone of modern neuroscience research. The compound 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine represents a compelling scaffold for CNS drug discovery, merging the advantageous physicochemical properties of a fluorinated pyridine ring with the well-established pharmacophoric features of a substituted piperidine. While direct literature on this specific molecule is nascent, its structural components suggest a rich potential for interaction with key CNS targets. This guide provides a hypothesis-driven framework for exploring its applications, grounded in the established pharmacology of its constituent moieties. We will delve into potential therapeutic applications, supported by detailed, field-proven protocols to empower researchers to unlock the full potential of this and similar chemical scaffolds.

Part 1: Scientific Rationale and Hypothesized Applications

The strategic incorporation of fluorine into CNS drug candidates is a widely recognized approach to enhance metabolic stability, improve blood-brain barrier penetration, and modulate receptor binding affinity.[1] The 2-fluoropyridine moiety, in particular, is a privileged scaffold found in numerous CNS-active compounds and PET imaging agents.[2][3] This is often attributed to the ability of the fluorine atom to alter the electronic properties of the pyridine ring and form key interactions with biological targets.[1]

The piperidine ring is another ubiquitous feature in CNS-targeting drugs, known for its role in interacting with a wide array of receptors and transporters.[4][5] The N-alkylation with a methylpyridine group and the 4-methyl substitution can significantly influence a compound's potency, selectivity, and pharmacokinetic profile.

Based on these structural precedents, we hypothesize that 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine is a promising candidate for investigation in the following CNS therapeutic areas:

  • Modulation of Histamine H3 and Sigma-1 Receptors: Piperidine and piperazine derivatives are well-established antagonists of the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R), both of which are implicated in a range of neurological and psychiatric disorders, including cognitive impairment, pain, and depression.[6] The structural similarity of the title compound to known H3R and σ1R ligands makes this a primary avenue for investigation.

  • GABA-A Receptor Modulation: Fluorinated imidazo[1,2-a]pyridine derivatives have shown potential as novel antipsychotic agents through their action as positive allosteric modulators of the GABA-A receptor.[7] The 2-fluoropyridine core of our target compound suggests that it could exhibit similar modulatory effects on GABAergic transmission, which is central to anxiety, epilepsy, and sleep disorders.

  • Dopamine and Serotonin Receptor Ligands: The broader class of piperidine-containing compounds has been extensively explored as ligands for dopamine and serotonin receptors, which are key targets in the treatment of psychosis, depression, and Parkinson's disease.

This guide will focus on the first hypothesized application, providing detailed protocols to evaluate the compound's activity at histamine H3 and sigma-1 receptors.

Part 2: Experimental Protocols

Protocol 1: In Vitro Characterization of Histamine H3 and Sigma-1 Receptor Binding

This protocol describes a competitive radioligand binding assay to determine the affinity of 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine for the human histamine H3 and sigma-1 receptors.

Causality Behind Experimental Choices: This assay is a fundamental first step in characterizing a novel compound. It provides a quantitative measure (the inhibition constant, Ki) of the compound's ability to bind to the target receptor. We use cell membranes expressing the recombinant human receptors to ensure target specificity and reproducibility. The choice of radioligand is based on its high affinity and selectivity for the respective receptor.

Materials:

  • HEK-293 cell membranes expressing recombinant human histamine H3 receptor (hH3R)

  • CHO-K1 cell membranes expressing recombinant human sigma-1 receptor (hσ1R)

  • [³H]-Nα-methylhistamine (for hH3R assay)

  • [³H]-(+)-pentazocine (for hσ1R assay)

  • 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine (test compound)

  • Thioperamide (reference compound for hH3R)

  • Haloperidol (reference compound for hσ1R)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in the assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM of the respective reference compound (for non-specific binding).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of the appropriate radioligand (final concentration ~1 nM [³H]-Nα-methylhistamine for hH3R; ~2 nM [³H]-(+)-pentazocine for hσ1R).

    • 50 µL of the cell membrane preparation (final concentration 5-10 µg protein/well).

  • Incubation: Incubate the plates at 25°C for 60 minutes for the hH3R assay and 120 minutes for the hσ1R assay.

  • Filtration: Rapidly filter the contents of each well through the filter plates using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add 50 µL of scintillation fluid to each well. Count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundhH3R Ki (nM)hσ1R Ki (nM)
2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridineExperimental ValueExperimental Value
ThioperamideReference Value-
Haloperidol-Reference Value
Protocol 2: In Vivo Evaluation of Nociceptive Behavior in a Mouse Model of Neuropathic Pain

This protocol outlines the use of the Chronic Constriction Injury (CCI) model in mice to assess the potential antinociceptive effects of 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine, a functional outcome of sigma-1 receptor antagonism.

Causality Behind Experimental Choices: The CCI model is a well-validated and widely used preclinical model of neuropathic pain that mimics many of the symptoms observed in humans. Mechanical allodynia (pain in response to a non-painful stimulus) is a key endpoint that can be reliably measured using von Frey filaments. This allows for a quantitative assessment of the compound's in vivo efficacy.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine (test compound)

  • Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)

  • Anesthetic (e.g., isoflurane)

  • 4-0 chromic gut suture

  • von Frey filaments

  • Testing apparatus with a wire mesh floor

Step-by-Step Methodology:

  • Surgical Procedure (CCI):

    • Anesthetize the mice.

    • Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

    • Loosely tie four ligatures with 4-0 chromic gut suture around the sciatic nerve, proximal to its trifurcation.

    • Close the incision with sutures.

    • Allow the animals to recover for 7-14 days to allow for the development of neuropathic pain.

  • Assessment of Mechanical Allodynia:

    • Acclimatize the mice to the testing apparatus for at least 30 minutes before testing.

    • Apply von Frey filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited.

    • Determine the 50% paw withdrawal threshold using the up-down method.

  • Drug Administration and Behavioral Testing:

    • On the day of testing, determine the baseline paw withdrawal threshold.

    • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).

    • Measure the paw withdrawal threshold at various time points post-administration (e.g., 30, 60, 120, and 240 minutes).

  • Data Analysis:

    • Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point: %MPE = [(post-drug threshold - baseline threshold) / (cut-off threshold - baseline threshold)] x 100.

    • Analyze the data using a two-way ANOVA with repeated measures, followed by a post-hoc test to compare the effects of the test compound to the vehicle group.

Part 3: Visualization & Formatting

Hypothesized Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron / Glia Histamine Histamine H3R Histamine H3 Autoreceptor Histamine->H3R Binds Histamine_release Histamine Release H3R->Histamine_release Inhibits Release Sigma1R Sigma-1 Receptor (ER Chaperone) Ca_channel Voltage-gated Ca2+ Channel Sigma1R->Ca_channel Modulates NMDAR NMDA Receptor Sigma1R->NMDAR Modulates Test_Compound 2-Fluoro-5-[(4-methylpiperidin- 1-yl)methyl]pyridine Test_Compound->H3R Antagonizes Test_Compound->Sigma1R Antagonizes Test_Compound->Histamine_release Disinhibits (Increases Release) G start Start: Novel Compound Synthesis in_vitro In Vitro Screening (Protocol 1) start->in_vitro binding_assay Receptor Binding Assays (hH3R, hσ1R, etc.) in_vitro->binding_assay functional_assay Functional Assays (e.g., GTPγS, Ca2+ flux) in_vitro->functional_assay adme_tox In Vitro ADME/Tox (Metabolic Stability, CYP Inhibition, hERG) in_vitro->adme_tox hit_to_lead Hit-to-Lead Optimization binding_assay->hit_to_lead functional_assay->hit_to_lead adme_tox->hit_to_lead in_vivo In Vivo Efficacy (Protocol 2) hit_to_lead->in_vivo Promising Candidates pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd behavioral_models Behavioral Models (e.g., Neuropathic Pain, Cognition) in_vivo->behavioral_models lead_opt Lead Optimization pk_pd->lead_opt behavioral_models->lead_opt preclinical_dev Preclinical Development lead_opt->preclinical_dev

Caption: A general workflow for CNS drug discovery and development.

References

  • Albrecht, et al. (n.d.). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant α4β2 nicotinic acetylcholine receptor potentiators. ResearchGate. Retrieved from [Link]

  • (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed.
  • Mousa, Y. J. (2019). Drugs acting on the Central Nervous System (CNS). ResearchGate. Retrieved from [Link]

  • (2012).
  • (2023).
  • (n.d.). Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. ResearchGate. Retrieved from [Link]

  • (2009).
  • (1964). [RESEARCH IN THE 4-PHENYLPIPERIDINE SERIES. VII. N-SUBSTITUTED DERIVATIVES OF 4-PHENYL-4-FORMYLPIPERIDINE AND 4-PHENYL-4-CYANOPIPERIDINE ACTING ON THE CNS]. PubMed.
  • (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • (2013). 2-Fluoropyridine prosthetic compounds for the 18F labeling of bombesin analogues.
  • Szczepańska, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC.
  • (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. PubMed.
  • (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)
  • (n.d.). The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. ResearchGate. Retrieved from [Link]

  • (2023).
  • (n.d.). Central nervous system (CNS) drugs.
  • (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Retrieved from [Link]

  • Kasé, Y., & Miyata, T. (1976). Neurobiology of piperidine: its relevance to CNS function. PubMed.
  • (n.d.). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. PMC.
  • (n.d.).
  • (n.d.). Introduction to the Pharmacology of CNS Drugs. AccessMedicine - McGraw Hill Medical. Retrieved from [Link]

  • (2019). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. PubMed.

Sources

Method

HPLC method development for 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine analysis

An Application Note and Protocol for the HPLC Analysis of 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine Abstract This application note details a systematic approach to developing and validating a robust reversed-ph...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the HPLC Analysis of 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine

Abstract

This application note details a systematic approach to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine. This compound, featuring a fluorinated pyridine core and a basic piperidine moiety, requires careful control of chromatographic parameters to achieve optimal separation and peak symmetry. The described method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer at a controlled acidic pH. The protocol outlines a comprehensive strategy from initial parameter screening to full method validation according to the International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, and reliability. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction

2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine is a heterocyclic compound of interest in pharmaceutical development due to its structural motifs, which are common in biologically active molecules. The presence of a fluorinated pyridine ring can enhance metabolic stability and binding affinity, while the methylpiperidine group influences solubility and basicity.[1][2] Accurate and reliable quantification of this analyte is essential for purity testing, stability studies, and formulation development.

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique in the pharmaceutical industry for its high resolution, sensitivity, and precision.[3] The development of a successful HPLC method for a basic compound like the one presents specific challenges, primarily related to managing its ionization state to prevent poor peak shape and inconsistent retention. The basic nitrogen atoms in the pyridine and piperidine rings are susceptible to protonation, making the mobile phase pH a critical parameter.[4]

This document provides a detailed, experience-driven guide for developing a stability-indicating RP-HPLC method. It explains the scientific rationale behind the selection of the column, mobile phase, and detection parameters. The protocol follows a logical workflow from initial method development to full validation as prescribed by authoritative bodies like the ICH and the United States Pharmacopeia (USP).[5][6]

Materials and Instrumentation

2.1 Reagents and Standards

  • Analyte: 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine reference standard (>99.5% purity).

  • Acetonitrile (ACN): HPLC grade or higher.

  • Methanol (MeOH): HPLC grade or higher.

  • Water: Deionized (DI) water, 18.2 MΩ·cm, filtered through a 0.22 µm filter.

  • Phosphoric Acid (H₃PO₄): ACS grade or higher.

  • Potassium Dihydrogen Phosphate (KH₂PO₄): ACS grade or higher.

2.2 Instrumentation

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with:

    • Quaternary Pump

    • Autosampler/Injector

    • Thermostatted Column Compartment

    • Diode Array Detector (DAD) or UV-Vis Detector

  • Chromatography Data System (CDS): OpenLab CDS, Empower™, or equivalent.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated with standard buffers.

  • Sonicator: For degassing solvents.

  • Filtration Assembly: 0.45 µm and 0.22 µm membrane filters for solvent and sample filtration.

Experimental Protocol: Method Development and Validation

Part I: Analyte Characterization and Initial Conditions

The foundational step in method development is understanding the analyte's physicochemical properties. The target molecule is a basic compound due to the two nitrogen atoms. To ensure consistent protonation and avoid peak tailing caused by silanol interactions on the column, a low-pH mobile phase is necessary. The pyridine ring serves as a chromophore for UV detection.

Protocol 1: Preparation of Solutions

  • Mobile Phase A (Aqueous Buffer):

    • Weigh and dissolve 2.72 g of KH₂PO₄ in 1.0 L of DI water to make a 20 mM solution.

    • Adjust the pH to 2.8 using 85% phosphoric acid.

    • Filter the buffer through a 0.22 µm nylon filter and degas for 15 minutes in a sonicator.

  • Mobile Phase B (Organic):

    • Use HPLC-grade acetonitrile.

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. This stock solution is used to prepare all subsequent working standards.

  • Working Standard Solution (100 µg/mL):

    • Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Part II: Chromatographic Method Development

The development process is a systematic workflow designed to identify the optimal separation conditions.

MethodDevelopmentWorkflow Analyte Analyte Characterization (pKa, UV Scan) ColumnSelect Column & Detector Selection (C18, UV/DAD @ 265 nm) Analyte->ColumnSelect MobilePhase Mobile Phase Screening (pH, Organic Solvent) ColumnSelect->MobilePhase GradientRun Gradient Elution Scouting (5-95% ACN) MobilePhase->GradientRun Optimization Method Optimization (Isocratic vs. Gradient, Flow Rate) GradientRun->Optimization Validation Method Validation (ICH Q2) (Linearity, Accuracy, Precision) Optimization->Validation

Caption: HPLC Method Development Workflow.

Protocol 2: Establishing Optimal Chromatographic Conditions

  • Column Selection:

    • Install a C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm). C18 is the standard for reversed-phase chromatography and is suitable for moderately polar compounds.[7]

  • Detector Wavelength Selection:

    • Inject the 100 µg/mL Working Standard Solution and perform a DAD scan from 200-400 nm.

    • The pyridine chromophore is expected to have a maximum absorbance (λ-max) around 265 nm. Set this as the monitoring wavelength.

  • Initial Gradient Scouting:

    • To determine the approximate elution strength required, perform a broad gradient run.

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 10 µL of the Working Standard Solution.

    • Run a linear gradient from 5% B to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes, then return to initial conditions and re-equilibrate for 5 minutes.

    • This run will identify the percentage of acetonitrile at which the analyte elutes.

  • Method Optimization (Isocratic Elution):

    • Based on the scouting run, if the analyte elutes at (for example) 35% acetonitrile, a good starting point for isocratic optimization is a 65:35 (v/v) ratio of Mobile Phase A to Mobile Phase B.

    • Perform several isocratic runs, adjusting the mobile phase ratio to achieve a retention time between 3 and 10 minutes with good peak shape (asymmetry factor between 0.9 and 1.5).

    • The final optimized conditions are presented in Table 1.

Table 1: Optimized HPLC Method Parameters

Parameter Recommended Condition
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM KH₂PO₄ buffer, pH 2.8 with H₃PO₄
Mobile Phase B Acetonitrile (ACN)
Isocratic Ratio Mobile Phase A : Mobile Phase B (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 265 nm

| Run Time | 10 minutes |

Part III: System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified. This is a non-negotiable part of any validated method.[5][8]

Protocol 3: Performing System Suitability

  • Equilibrate the HPLC system with the final mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (100 µg/mL).

  • Calculate the parameters listed in Table 2. The system is deemed suitable for use only if all criteria are met.

Table 2: System Suitability Test (SST) Criteria

Parameter Acceptance Criteria Rationale
Tailing Factor (T) ≤ 1.5 Measures peak symmetry.
Theoretical Plates (N) ≥ 2000 Indicates column efficiency.
%RSD of Peak Area ≤ 2.0% Demonstrates injection precision.

| %RSD of Retention Time | ≤ 1.0% | Confirms retention time reproducibility. |

Part IV: Method Validation Protocol (ICH Q2(R1) Guidelines)

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[4][6][9]

ValidationParameters cluster_quantitative Quantitative Tests (Impurities/Assay) Method Validated Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness Precision->Accuracy QuantitationLimit LOQ Precision->QuantitationLimit Range Range Linearity->Range DetectionLimit LOD Specificity->DetectionLimit

Sources

Application

purification and crystallization techniques for 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine

Application Note: Advanced Purification and Crystallization Strategies for 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine Target Audience: Researchers, synthetic chemists, and drug development professionals. Content...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Purification and Crystallization Strategies for 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols.

Physicochemical Context & Causality

The compound 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine presents unique isolation challenges due to its bifurcated chemical nature. The molecule consists of an electron-deficient, weakly basic 2-fluoropyridine ring tethered via a methylene linker to a strongly basic tertiary amine (the 4-methylpiperidine moiety, pKa ~9.5–10.0).

This strong basicity dictates two primary behaviors during downstream processing:

  • Chromatographic Tailing: On standard normal-phase silica gel, the basic piperidine nitrogen interacts strongly with acidic silanol groups via hydrogen bonding and ion-exchange mechanisms. This leads to severe peak streaking, poor resolution, and low recovery unless a 1.

  • Physical State: The lipophilic and asymmetric nature of the free base often renders it an oil or a low-melting solid at room temperature. To achieve a high-purity, shelf-stable product, converting the free base into a thermodynamically stable salt (e.g., a hydrochloride salt) is the2.

Primary Isolation: Orthogonal Acid-Base Extraction

Before chromatography, an orthogonal acid-base extraction is highly recommended. This exploits the differential pKa of the target molecule to strip away neutral and acidic impurities generated during synthesis (e.g., unreacted halogenated pyridines or alkylating agents).

Protocol 1: Acid-Base Partitioning (Self-Validating)
  • Initial Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidic Extraction: Transfer to a separatory funnel and extract with 1M HCl (3 × 5 mL/g). The basic piperidine nitrogen protonates, partitioning the target into the aqueous phase.

  • Phase Separation: Discard the organic phase (containing neutral/lipophilic impurities).

  • Basification: Cool the aqueous phase in an ice bath to 0–5 °C. Slowly add 2M NaOH dropwise while stirring until the pH reaches >11.

    • Validation Step: Verify the pH with indicator paper. A pH < 10 will result in incomplete deprotonation and severe yield loss. The solution should turn cloudy as the free base precipitates or oils out.

  • Organic Recovery: Extract the basified aqueous layer with Dichloromethane (DCM) (3 × 5 mL/g).

  • Drying & Concentration: Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.

Chromatographic Purification: Suppressing Silanol Interactions

Even after extraction, structurally similar basic impurities (e.g., regioisomers or over-alkylated byproducts) may remain. Normal-phase chromatography is required, but the mobile phase must be modified to 3.

Protocol 2: TEA-Modified Flash Chromatography
  • Solvent Preparation: Prepare a mobile phase of Hexane/EtOAc (e.g., 70:30 v/v) containing 1% (v/v) Triethylamine (TEA) .

  • Column Packing: Slurry-pack a silica gel column using the TEA-modified solvent. Pass at least two column volumes of the modified solvent through the bed to fully equilibrate and neutralize the silanol sites.

  • Loading: Dissolve the crude free base in a minimum volume of the mobile phase and load it onto the column.

  • Elution: Elute the column, collecting fractions.

    • Validation Step: Monitor fractions via TLC (UV 254 nm or Iodine stain). Co-spot with a reference standard. The presence of TEA will ensure the target compound elutes as a tight, circular spot rather than a streak.

  • Concentration: Pool the product-containing fractions and evaporate under high vacuum to remove all traces of the volatile TEA, yielding the highly purified free base.

G Start Crude Reaction Mixture AcidExt Acidic Extraction (1M HCl) Protonates Piperidine Start->AcidExt OrgDiscard Discard Organic Phase (Neutral Impurities) AcidExt->OrgDiscard Organic Layer BaseExt Basification (pH >11) & DCM Extraction AcidExt->BaseExt Aqueous Layer AqDiscard Discard Aqueous Phase (Polar Impurities) BaseExt->AqDiscard Aqueous Layer Chromatography Silica Gel Chromatography (1% TEA Modifier) BaseExt->Chromatography Organic Layer PureBase Purified Free Base (Target Compound) Chromatography->PureBase Elution & Concentration

Figure 1: Orthogonal purification workflow combining acid-base partitioning and TEA-modified chromatography.

Salt Formation and Anti-Solvent Crystallization

To achieve a crystalline solid suitable for long-term storage and X-ray diffraction (XRD) analysis, the free base is converted to a hydrochloride salt. We utilize a binary solvent system: Isopropanol (IPA) as the primary solvent (good solubility at high temperatures) and Diethyl Ether as the anti-solvent (induces supersaturation).

Protocol 3: Hydrochloride Salt Crystallization
  • Dissolution: Dissolve the purified free base in anhydrous Isopropanol (IPA) (approx. 5 mL/g) at room temperature under an inert nitrogen atmosphere.

  • Salt Formation: Slowly add 1.05 equivalents of anhydrous HCl in dioxane (4M) dropwise while stirring.

    • Causality: Anhydrous conditions are critical to prevent the formation of hydrates, which can complicate the crystal lattice and lower the melting point.

  • Cloud Point Induction: Gradually add anhydrous Diethyl Ether dropwise until the solution becomes slightly turbid (the "cloud point").

  • Thermal Cycling: Heat the mixture gently (approx. 50–60 °C) until the turbidity completely resolves into a clear solution.

  • Controlled Cooling: Remove the heat source and allow the solution to cool to room temperature at a controlled rate of 5–10 °C/hour.

    • Causality: Slow cooling minimizes defect formation in the crystal lattice, promoting the growth of large, high-purity crystals.

  • Harvesting: Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 2 hours. Filter the resulting crystals via a Büchner funnel, wash with cold diethyl ether, and dry under high vacuum for 12 hours.

    • Validation Step: Perform ¹H-NMR in DMSO-d₆. The protonation of the piperidine nitrogen will be confirmed by a distinct downfield shift of the adjacent methylene protons compared to the free base spectrum.

G PureBase Purified Free Base StateCheck Physical State at RT? PureBase->StateCheck Solid Solid StateCheck->Solid Oil Oil / Low-Melting Solid StateCheck->Oil FreeBaseCryst Free Base Crystallization (Heptane/EtOAc) Solid->FreeBaseCryst SaltForm Salt Formation (HCl in Dioxane / IPA) Oil->SaltForm Preferred for Stability FinalProduct Highly Pure Crystalline Salt FreeBaseCryst->FinalProduct If applicable AntiSolvent Anti-Solvent Addition (Diethyl Ether to Cloud Point) SaltForm->AntiSolvent AntiSolvent->FinalProduct

Figure 2: Decision matrix and workflow for the crystallization of lipophilic basic amines.

Quantitative Data Summaries

Table 1: Chromatographic Parameters for Free Base Purification

ParameterRecommended ConditionCausality / Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard high-resolution normal phase.
Mobile Phase Hexane / EtOAc (Gradient)Provides tunable polarity for lipophilic amines.
Basic Modifier 1% (v/v) Triethylamine (TEA)Competes for acidic silanol sites; prevents tailing.
Detection UV at 254 nm & Iodine StainPyridine ring is UV active; piperidine stains well with I₂.
Expected Rf 0.25 – 0.35Optimal retention window for maximum resolution.

Table 2: Crystallization Parameters for Hydrochloride Salt

ParameterValue / SolventCausality / Rationale
Primary Solvent Anhydrous Isopropanol (IPA)Good solubility for the salt at elevated temperatures.
Anti-Solvent Anhydrous Diethyl EtherDrastically reduces solubility, forcing nucleation.
Acid Source 4M HCl in DioxaneEnsures strictly anhydrous conditions to prevent hydrates.
Cooling Rate 5–10 °C / hourPromotes thermodynamic crystal growth over kinetic crashing.
Final Temp 0–5 °CMaximizes final yield by minimizing residual solubility.

References

  • BenchChem Technical Support Team. Purifying Basic Amines via Column Chromatography. BenchChem.
  • BenchChem Application Notes. Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride. BenchChem.
  • BenchChem Application Notes. Purification of N-cyclohexylthiolan-3-amine by Column Chromatography. BenchChem.

Sources

Method

Application Notes and Protocols for the In Vivo Dosing Formulation of 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine

Abstract The successful in vivo evaluation of novel chemical entities (NCEs) such as 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine is critically dependent on the development of an appropriate dosing formulation. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The successful in vivo evaluation of novel chemical entities (NCEs) such as 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine is critically dependent on the development of an appropriate dosing formulation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust and effective dosing formulation for this specific pyridine derivative. Emphasizing scientific integrity and a logical, step-by-step approach, these notes detail pre-formulation assessment, solubility screening, and the preparation of various formulations suitable for preclinical in vivo studies. The causality behind experimental choices is explained to empower researchers to adapt these protocols to other novel compounds.

Introduction: The Critical Role of Formulation in Preclinical Success

2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine is a novel small molecule with potential therapeutic applications. Before its efficacy and safety can be assessed in vivo, a suitable vehicle for its administration must be developed. The primary goal of preclinical formulation development is to ensure adequate and reproducible exposure of the test compound in the animal model, thereby generating reliable pharmacokinetic (PK) and pharmacodynamic (PD) data.[1][2][3] An inadequate formulation can lead to poor bioavailability, high variability in exposure, and potentially misleading study outcomes, ultimately hindering the progress of a promising drug candidate.[3]

The formulation strategy for a new chemical entity is dictated by its physicochemical properties, the intended route of administration, and the required dose levels.[4] For early-stage discovery studies, where compound availability is often limited, a "fit-for-purpose" approach is typically adopted, aiming for a simple and safe formulation that meets the immediate study needs.[1][4]

This guide will walk through the essential steps to develop such a formulation for 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine, from initial characterization to the preparation of formulations for oral and parenteral routes.

Pre-formulation Assessment: Characterizing the Molecule

A thorough understanding of the physicochemical properties of 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine is the foundation of any successful formulation effort.[3]

Key Physicochemical Properties to Determine:

  • Aqueous Solubility: This is the most critical parameter. The solubility of the compound in aqueous media at different pH values (e.g., pH 1.2, 4.5, and 7.4, representing different physiological environments) should be determined. The basic nature of the pyridine and piperidine moieties suggests that the solubility of this compound will likely be pH-dependent.

  • pKa: The ionization constant (pKa) will help predict the extent of ionization at different physiological pHs, which in turn affects solubility and permeability. The presence of the basic nitrogen atoms in the pyridine and piperidine rings will be the primary determinants of the pKa.

  • LogP/LogD: The logarithm of the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) provides a measure of the compound's lipophilicity. This property influences its absorption, distribution, and potential for solubilization in lipid-based vehicles.

  • Solid-State Properties: Characterization of the solid form (e.g., crystalline vs. amorphous, polymorphism) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) is important for understanding its stability and dissolution characteristics.

A Systematic Approach to Formulation Development

The following workflow provides a structured approach to developing an in vivo dosing formulation for 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine.

formulation_workflow cluster_preformulation Pre-formulation Assessment cluster_screening Solubility Screening cluster_selection Formulation Selection & Preparation cluster_administration In Vivo Dosing Preform Determine Physicochemical Properties (Solubility, pKa, LogP) Screening Screen Solubility in GRAS Excipients Preform->Screening Input for Excipient Choice Decision Select Formulation Strategy (Solution, Suspension, etc.) Screening->Decision Based on Solubility Data Preparation Prepare and Characterize Final Formulation Decision->Preparation Protocol for Selected Formulation Dosing Administer to Preclinical Species Preparation->Dosing Dose Administration

Caption: A generalized workflow for in vivo dosing formulation development.

Experimental Protocols

Protocol 1: Solubility Screening

Objective: To determine the solubility of 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine in a panel of commonly used, generally regarded as safe (GRAS) excipients.

Materials:

  • 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine

  • A selection of GRAS excipients (see Table 1)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UPLC system for concentration analysis

Procedure:

  • Accurately weigh an excess amount of the test compound (e.g., 5-10 mg) into a series of vials.

  • Add a known volume (e.g., 1 mL) of each selected excipient to the respective vials.

  • Securely cap the vials and place them on an orbital shaker at ambient temperature.

  • Agitate the samples for at least 24 hours to ensure equilibrium is reached.

  • After 24 hours, visually inspect the vials for any remaining solid material.

  • Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any undissolved solid.

  • Carefully collect an aliquot of the supernatant from each vial.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC or UPLC method.

  • Express the solubility in mg/mL.

Table 1: Common GRAS Excipients for Solubility Screening

Excipient Category Examples Primary Use
Aqueous Vehicles Water, Saline, 5% Dextrose in Water (D5W), Phosphate Buffered Saline (PBS)Intravenous (IV) administration
Co-solvents Polyethylene Glycol 300 (PEG 300), Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol, Glycerin[5][6]Solubilizing agents for oral and parenteral formulations
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Solutol® HS 15, Cremophor® ELWetting agents and solubilizers[5]
Oils Sesame oil, Corn oil, Sunflower oil, Medium-chain triglycerides (MCT)[1][5]Lipid-based formulations, subcutaneous (SC) depots
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Complexing agents to increase aqueous solubility
Protocol 2: Preparation of an Oral Solution Formulation

Rationale: An oral solution is often the preferred formulation for initial preclinical studies due to its ease of administration and potential for good absorption.[1] This protocol is suitable if the solubility screening identifies a vehicle or co-solvent system that can dissolve the required dose in a reasonable volume (typically <10 mL/kg for rodents).

Example Formulation: 20% PEG 400, 10% Solutol® HS 15 in water.

Procedure:

  • Calculate the required amounts of 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine and excipients for the final desired volume and concentration.

  • In a suitable container, add the PEG 400 and Solutol® HS 15.

  • Slowly add the test compound to the excipient mixture while stirring. Gentle warming (30-40°C) may be used to aid dissolution.

  • Once the compound is completely dissolved, add the water portion-wise while continuously stirring until a clear, homogenous solution is obtained.

  • Visually inspect the final solution for any undissolved particles.

  • Confirm the final concentration of the active ingredient using a suitable analytical method (e.g., HPLC).

Protocol 3: Preparation of an Oral Suspension Formulation

Rationale: If the compound has low solubility in common vehicles, a suspension may be necessary. A suspension consists of the solid drug dispersed in a liquid vehicle, often with the aid of a suspending agent to ensure uniform dosing.

Example Formulation: 0.5% (w/v) Methylcellulose in water.

Procedure:

  • Prepare the 0.5% methylcellulose vehicle by slowly adding the methylcellulose to hot water (~80°C) while stirring. Allow the mixture to cool to room temperature, which will result in a clear, viscous solution.

  • Weigh the required amount of 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine. If the particle size is large, it should be micronized to improve suspension stability and dissolution.

  • In a mortar, add a small amount of the methylcellulose vehicle to the powdered compound to form a smooth paste. This "wetting" step is crucial to prevent clumping.

  • Gradually add the remaining vehicle to the paste while triturating until a uniform suspension is formed.

  • Transfer the suspension to a calibrated container and add the vehicle to the final desired volume.

  • Stir the suspension thoroughly before each dose administration to ensure homogeneity.

Protocol 4: Preparation of a Parenteral Formulation

Rationale: Intravenous (IV) or subcutaneous (SC) administration may be required to bypass first-pass metabolism or for compounds with poor oral bioavailability.[1] Parenteral formulations must be sterile and, for IV administration, are typically aqueous solutions.

Example Formulation (IV): 20% SBE-β-CD in Saline.

Procedure:

  • Prepare the 20% SBE-β-CD vehicle by dissolving the required amount of SBE-β-CD in sterile saline.

  • Slowly add the 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine to the vehicle while stirring.

  • Continue stirring until the compound is fully dissolved. Sonication may be used to expedite dissolution.

  • Once a clear solution is obtained, sterile filter the formulation through a 0.22 µm filter into a sterile container.

  • Confirm the final concentration post-filtration.

Formulation Considerations and Troubleshooting

  • Toxicity of Excipients: Always consider the potential toxicity of the chosen excipients in the specific animal model being used.[7] While the excipients listed are generally safe, high concentrations can sometimes cause adverse effects.

  • Stability: The chemical and physical stability of the formulation should be assessed, especially if it is to be stored before use. A simple stability check involves storing the formulation under the intended conditions for the duration of the study and re-analyzing the concentration and appearance at the end.

  • Route of Administration: The choice of formulation is intrinsically linked to the route of administration. For instance, oily vehicles are suitable for SC or intramuscular (IM) injections but not for IV administration.[1]

  • Dose Volume: The dose volume must be appropriate for the size of the animal. For rodents, typical maximum oral gavage volumes are around 10 mL/kg, while IV bolus volumes are generally less than 5 mL/kg.

Conclusion

The development of an appropriate in vivo dosing formulation is a critical step in the preclinical evaluation of 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine. By systematically characterizing the compound's physicochemical properties and conducting solubility screening in a panel of GRAS excipients, a suitable formulation strategy can be rationally selected. The protocols provided herein offer a practical framework for preparing solution and suspension formulations for both oral and parenteral routes of administration. This structured approach ensures the delivery of a consistent and bioavailable dose, leading to reliable and reproducible in vivo data, which is essential for making informed decisions in the drug discovery and development process.

References

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - MDPI. (2024, January 30).
  • Preclinical Form and Formulation for Drug Discovery - Gordon Research Conferences.
  • What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. (2025, March 14).
  • Drug Product Formulation Development - Quotient Sciences.
  • Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC - NIH.
  • 2-Fluoro-5-methylpyridine 97 2369-19-9 - Sigma-Aldrich.
  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230.
  • Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions - PMC.
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents - International Journal on Science and Technology. (2025, May 24).
  • Emerging Excipients in Parenteral Medications.
  • Gopinathan, S., et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. Regulatory Toxicology and Pharmacology, 67(2), 234-243.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine. This resource is designed for drug development professionals and synthetic chemists who...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine. This resource is designed for drug development professionals and synthetic chemists who are experiencing yield bottlenecks, side-product formation, or incomplete conversions during the reductive amination of 2-fluoro-5-formylpyridine with 4-methylpiperidine.

By understanding the underlying mechanistic causality of this specific transformation, you can implement self-validating protocols that ensure high-purity product isolation.

Mechanistic Overview & Competing Pathways

The synthesis relies on a direct reductive amination. However, the substrate contains a highly activated fluorinated heteroaromatic ring. The high electronegativity of the fluorine atom, combined with the electron-deficient nature of the pyridine ring, renders the C2 position highly susceptible to nucleophilic attack 1.

When 4-methylpiperidine (a secondary amine) is introduced, it acts as both the desired reagent for iminium formation at C5 and a potent nucleophile that can displace the C2 fluorine via Nucleophilic Aromatic Substitution (SNAr) 2. Controlling the chemoselectivity between these two pathways is the key to maximizing your yield.

ReactionPathway SM 2-Fluoro-5-formylpyridine + 4-Methylpiperidine Iminium Iminium Ion Intermediate SM->Iminium AcOH (cat.) -H2O SNAr Side Product: SNAr at C2 Fluorine SM->SNAr Excess Amine High Temp Product Desired Product: 2-Fluoro-5-[(4-methylpiperidin -1-yl)methyl]pyridine Iminium->Product NaBH(OAc)3 Reduction

Reaction pathways: Desired reductive amination vs. SNAr side reaction at the C2 fluorine.

Troubleshooting FAQs

Q1: Why am I seeing a highly polar byproduct and overall low yields of my target compound? A1: You are likely observing the bis-aminated byproduct resulting from a competing SNAr reaction. The 2-fluoro position of your starting material is highly electrophilic. If the reaction temperature is too high, or if a large excess of 4-methylpiperidine is used, the amine will attack the C2 carbon, forming a Meisenheimer complex and subsequently eliminating the fluoride ion 1. Solution: Strictly limit the amine to 1.05 equivalents and maintain the reaction temperature at or below room temperature (ideally starting at 0°C).

Q2: How do I selectively reduce the iminium ion without reducing the starting aldehyde to an alcohol? A2: The choice of reducing agent is critical. Do not use Sodium Borohydride (NaBH₄), as it is non-selective and will rapidly reduce the unreacted 2-fluoro-5-formylpyridine to 2-fluoro-5-hydroxymethylpyridine. Instead, use Sodium Triacetoxyborohydride (STAB / NaBH(OAc)₃). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making STAB remarkably selective for the more electrophilic iminium ion over the neutral aldehyde 3.

Q3: My iminium formation seems sluggish. Should I heat the reaction? A3: No. Heating will trigger the SNAr degradation pathway described in Q1. Because 4-methylpiperidine is a secondary amine, it forms an iminium ion rather than a stable imine. This step requires mild acid catalysis to proceed efficiently at room temperature. The addition of 1.0 equivalent of glacial acetic acid (AcOH) will accelerate iminium formation and safely drive the equilibrium forward without requiring heat 4.

Quantitative Optimization Data

The following table summarizes the causal impact of various reaction parameters on the yield and purity of 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine.

ParameterSuboptimal ConditionOptimized ConditionImpact on Reaction Yield & Purity
Reducing Agent NaBH₄NaBH(OAc)₃ (STAB)STAB prevents primary alcohol formation; Yield increases from <40% to >85%.
Solvent Methanol (MeOH)1,2-Dichloroethane (DCE)DCE minimizes solvolysis of the 2-fluoro group and stabilizes the iminium ion.
Amine Stoichiometry 2.0+ equivalents1.05 equivalentsStrict stoichiometric control prevents double-addition (SNAr) at the C2 position.
Temperature Reflux (80°C)0°C to Room Temp (20°C)Lower temperatures suppress the activation energy required for the SNAr side reaction.
Acid Additive NoneGlacial Acetic Acid (1.0 eq)Accelerates iminium formation from the secondary amine, outcompeting side reactions.

Validated Experimental Protocol

This step-by-step methodology incorporates self-validating checks to ensure the reaction is proceeding correctly before committing to the next step.

Materials Required:

  • 2-Fluoro-5-formylpyridine (1.0 eq)

  • 4-Methylpiperidine (1.05 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

  • Glacial Acetic Acid (1.0 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon). Dissolve 2-fluoro-5-formylpyridine (1.0 eq) in anhydrous DCE to achieve a concentration of 0.2 M.

  • Amine Addition: Cool the solution to 0°C using an ice bath. Add 4-methylpiperidine (1.05 eq) dropwise via syringe.

  • Acid Catalysis: Immediately add glacial acetic acid (1.0 eq) dropwise.

  • Self-Validation Check (Iminium Formation): Stir the mixture at 0°C for 30 minutes. Validation: Perform a rapid TLC (Hexanes/EtOAc 7:3). You should observe the near-complete consumption of the UV-active aldehyde spot and the appearance of a polar, baseline-hugging iminium intermediate.

  • Reduction: While maintaining the temperature at 0°C, add NaBH(OAc)₃ (1.5 eq) in three equal portions over 15 minutes to control the mild exotherm and prevent localized heating.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20°C). Stir for 2 to 4 hours.

  • Self-Validation Check (Completion): Perform LC-MS or TLC. The baseline iminium spot should be replaced by the product spot (tertiary amine, typically streaks slightly on silica unless TLC plates are pre-treated with Et₃N).

  • Quench and Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Causality Note: Do not use strong bases like NaOH for the quench, as this can trigger late-stage SNAr or hydrolysis of the fluoropyridine.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield pure 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine.

Workflow Step1 1. Dissolve 2-Fluoro-5-formylpyridine in dry DCE (0.2 M) Step2 2. Add 4-Methylpiperidine (1.05 eq) & AcOH (1.0 eq) at 0°C Step1->Step2 Step3 3. Stir 30 min (Iminium Formation) Step2->Step3 Step4 4. Add NaBH(OAc)3 (1.5 eq) in portions Step3->Step4 Step5 5. Stir at RT for 2-4 hours Step4->Step5 Step6 6. Quench with sat. NaHCO3 (Control pH to avoid SNAr) Step5->Step6 Step7 7. Extract (DCM), Dry, & Concentrate Step6->Step7

Optimized step-by-step experimental workflow for the reductive amination process.

References

  • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Source: NIH / Journal of the American Chemical Society. URL:[Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: ACS Publications. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine

Prepared by: Senior Application Scientist, Formulation & Process Development This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low aqueous s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Formulation & Process Development

This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine. This document provides a structured approach to understanding and overcoming these solubility issues through a series of frequently asked questions, detailed troubleshooting workflows, and validated experimental protocols.

Part 1: Foundational Understanding & FAQs

This section addresses the fundamental physicochemical principles governing the solubility of the target compound.

Q1: Why is 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine expected to have low aqueous solubility at neutral pH?

A1: The solubility of a compound is dictated by a balance between its molecular structure and its interactions with a solvent. For 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine, two key structural features are at play:

  • Lipophilicity: The molecule possesses several non-polar, hydrocarbon-rich regions, including the pyridine ring, the piperidine ring, and the methyl group. These regions are hydrophobic ("water-fearing") and contribute to low solubility in polar solvents like water. Strategies that disrupt molecular planarity or symmetry can sometimes improve solubility by weakening the crystal lattice energy, a factor that must be overcome for a solid to dissolve.[1]

  • Basicity: The structure contains two basic nitrogen atoms: one in the pyridine ring (a weak base) and one in the piperidine ring (a tertiary amine, also basic).[2][3][4] At neutral pH (~7), these nitrogen atoms are largely un-ionized (not protonated). In this neutral state, the molecule's lipophilic character dominates, leading to poor aqueous solubility.

Q2: How does pH dramatically influence the solubility of this compound?

A2: The basic nitrogen atoms are the key to solubility enhancement. As weak bases, they can accept protons (H⁺) from the solution to form positively charged cations.[2][5] This process is governed by the compound's pKa (the pH at which 50% of the molecules are ionized) and can be described by the Henderson-Hasselbalch equation.[6][7]

The protonated, or ionized, form of the molecule is significantly more polar than the neutral form. This charged species can participate in favorable ion-dipole interactions with water molecules, leading to a substantial increase in aqueous solubility.[2] Therefore, by lowering the pH of the aqueous solution to a value at least 1-2 units below the compound's pKa, you can ensure near-complete protonation and achieve a significant solubility enhancement.[5]

Q3: What are the most effective initial strategies for improving the solubility of this compound in a laboratory setting?

A3: For an ionizable compound like this, a tiered approach is most effective. The simplest and most impactful methods should be attempted first.

  • pH Adjustment: This is the primary and most direct method. Creating a pH-solubility profile is a critical first step to identify the optimal pH range for dissolution.[5][]

  • Co-solvency: If pH adjustment alone is insufficient to reach the target concentration, the use of co-solvents is a common next step. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, making it more favorable for dissolving lipophilic compounds.[9][10][11]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13][14] They can encapsulate the hydrophobic portions of a drug molecule, forming a water-soluble "inclusion complex," thereby increasing the apparent solubility of the compound.[15][16]

Part 2: Troubleshooting Workflow & Guide

Unexpected precipitation or inconsistent results are common challenges. This section provides a logical workflow to diagnose and solve these issues.

Troubleshooting Workflow Diagram

The following diagram outlines a decision-making process for systematically addressing solubility challenges with 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine.

G cluster_0 start Low Aqueous Solubility Observed is_basic Is the compound basic? start->is_basic det_pka Determine pKa & Create pH-Solubility Profile is_basic->det_pka  Yes sol_ok_ph Solubility sufficient at acidic pH? det_pka->sol_ok_ph explore_cosolvent Explore Co-solvents (e.g., PEG 400, Propylene Glycol) sol_ok_ph->explore_cosolvent  No end_success1 Solution Found: Use buffered acidic vehicle sol_ok_ph->end_success1  Yes sol_ok_cosolvent Solubility sufficient with co-solvents? explore_cosolvent->sol_ok_cosolvent explore_cd Explore Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) sol_ok_cosolvent->explore_cd  No end_success2 Solution Found: Use aqueous/co-solvent mixture sol_ok_cosolvent->end_success2  Yes sol_ok_cd Solubility sufficient with cyclodextrins? explore_cd->sol_ok_cd end_success3 Solution Found: Use cyclodextrin formulation sol_ok_cd->end_success3  Yes end_advanced Advanced Strategies Required: (e.g., Solid Dispersion, Nanomilling) sol_ok_cd->end_advanced  No

Caption: Troubleshooting Workflow for Low Aqueous Solubility.

Common Issues & Solutions
  • Issue: My compound precipitates or "crashes out" of solution after initial dissolution.

    • Plausible Cause: The pH of the solution may have shifted, or the buffer capacity was insufficient to maintain the desired low pH after the addition of the basic compound.

    • Troubleshooting Steps:

      • Verify pH: Re-measure the pH of the final solution.

      • Increase Buffer Strength: If the pH has increased, remake the solution using a buffer with a higher concentration (e.g., increase from 10 mM to 50 mM or 100 mM).

      • Consider Salt Form: For solid formulations, preparing a stable salt of the compound (e.g., a hydrochloride or mesylate salt) can be a highly effective strategy to improve both solubility and dissolution rate.[17]

  • Issue: Solubility is still insufficient even at a low pH (e.g., pH 2).

    • Plausible Cause: The intrinsic solubility of the compound's salt form may be limited, or the target concentration is very high.

    • Troubleshooting Steps:

      • Introduce Co-solvents: Systematically add a co-solvent like PEG 400 or propylene glycol to the acidic buffer. Start with 5-10% (v/v) and increase as needed, monitoring for precipitation. Co-solvents work by reducing the polarity of the water, which can increase the solubility of non-polar molecules.[]

      • Evaluate Cyclodextrins: Perform a phase-solubility study with a modified cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD). These are widely used as complexing agents to increase the aqueous solubility of poorly soluble drugs.[15]

  • Issue: I am getting inconsistent or non-reproducible solubility measurements.

    • Plausible Cause: The system may not have reached equilibrium, the compound could be degrading, or the analytical method may not be robust.

    • Troubleshooting Steps:

      • Ensure Equilibrium: When using the shake-flask method, ensure sufficient agitation time (typically 24-48 hours) for the solution to become fully saturated. Visually confirm that excess solid remains.

      • Assess Stability: Use an analytical technique like HPLC to check for the appearance of degradation peaks in your solubility samples over time.

      • Validate Analytical Method: Ensure your quantification method (e.g., HPLC-UV) is validated for linearity, accuracy, and precision in the relevant solvent/buffer matrix.

Part 3: Experimental Protocols

These protocols provide step-by-step methodologies for the key experiments described in this guide.

Protocol 1: Determination of a pH-Solubility Profile

Objective: To quantify the equilibrium solubility of the compound across a range of pH values.

Methodology (Shake-Flask Method):

  • Prepare Buffers: Prepare a series of buffers covering a pH range from 2 to 8 (e.g., phosphate, citrate, or universal buffers) at a fixed ionic strength.

  • Add Excess Compound: To a known volume (e.g., 1 mL) of each buffer in a separate vial, add an excess amount of the compound (enough to ensure solid remains after equilibrium).

  • Equilibrate: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (select a filter material compatible with your solution) to remove all undissolved solids.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[18]

  • Data Analysis: Plot the measured solubility (often on a log scale) against the measured final pH of each solution.

Protocol 2: Solubility Enhancement using Co-solvents

Objective: To determine the effect of various co-solvents on the compound's solubility.

Methodology:

  • Select Vehicle: Choose the primary aqueous vehicle (e.g., water or a specific buffer in which solubility is low but relevant).

  • Prepare Co-solvent Mixtures: Prepare a series of solvent systems by mixing the aqueous vehicle with a co-solvent (e.g., Propylene Glycol, Ethanol, PEG 400) at different concentrations (e.g., 10%, 20%, 30%, 40% v/v).

  • Determine Solubility: Using the Shake-Flask Method described in Protocol 1, determine the equilibrium solubility of the compound in each co-solvent mixture.

  • Data Analysis: Plot the measured solubility against the percentage of co-solvent to identify the optimal concentration.

Protocol 3: Basic HPLC-UV Method for Quantification

Objective: To develop a simple, robust method for quantifying the compound in solubility samples.

Methodology:

  • Instrument: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: The pyridine ring is a UV chromophore, making UV detection suitable.[19] A gradient method is often best for initial development.

    • Solvent A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: Acetonitrile (ACN) or Methanol.

    • Gradient: Start with a linear gradient, for example, from 5% B to 95% B over 10 minutes.

  • Detection: Use a UV detector set to a wavelength where the compound has significant absorbance (e.g., determine the λmax by scanning a dilute solution, or test at 254 nm as a starting point).

  • Standard Curve: Prepare a series of standards of known concentrations and inject them to create a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the filtered and diluted samples from the solubility experiments and use the calibration curve to determine their concentrations.

Part 4: Data Presentation & Interpretation

The following tables present example data to illustrate the expected outcomes from the described protocols.

Table 1: Example pH-Solubility Profile
Final Measured pHBuffer SystemSolubility (µg/mL)Log Solubility
2.0Citrate15,2004.18
4.0Citrate8,5003.93
5.5Phosphate1,1003.04
6.5Phosphate951.98
7.4Phosphate< 10< 1.00

This table clearly demonstrates the dramatic increase in solubility at lower pH values, consistent with the protonation of the basic compound.

Table 2: Example Co-solvent Solubility Enhancement (in pH 7.4 Buffer)
Co-solventConcentration (% v/v)Solubility (µg/mL)Fold Increase
None0%81.0
PEG 40010%455.6
PEG 40020%21026.3
PEG 40040%950118.8
Propylene Glycol20%15519.4

This table shows how increasing concentrations of a co-solvent can significantly improve solubility, even at a neutral pH.

References

  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • Vertex AI Search. (2025, September 20).
  • Jadhav, N. et al. (n.d.). Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • Journal of Pharmaceutical Negative Results. (n.d.).
  • Journal of Medical and Pharmaceutical and Allied Sciences. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview.
  • Gothwal, A. et al. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • European Medicines Agency. (2017, October 9). Cyclodextrins used as excipients.
  • Rajewski, R. A., & Stella, V. J. (n.d.). Cyclodextrins in pharmaceutical formulations II: Solubilization, binding constant, and complexation efficiency.
  • Wikipedia. (n.d.). Cosolvent.
  • PubMed. (2016, February 15). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex.
  • Preprints.org. (2024, February 29).
  • Pharma Excipients. (2022, May 30).
  • BenchChem. (2025).
  • SN Applied Sciences. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Pharmaceutical Technology. (2017, October 2).
  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
  • BOC Sciences. (n.d.).
  • PubMed. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility.
  • Bergström, C. A. S. et al. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility.
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds.
  • ACS Publications. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
  • BenchChem. (2025).
  • BenchChem. (2025). Solubility of Pyridine-2,4,6-tricarboxylic acid in different solvents.
  • Hadjittofi, E. & Taresco, V. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • SciSpace. (2012, October 19).
  • Taylor & Francis Online. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
  • Purdue University. (2005). Principles of Drug Action 1, Spring 2005, Amines.
  • Wiley Online Library. (2000, December 4).
  • Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition). (n.d.).
  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines.

Sources

Troubleshooting

preventing thermal degradation of 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine in solution

Target Compound: 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine during solution-phase heating. This molecule contains two highly reactive nodes under thermal stress: a highly electrophilic 2-fluoropyridine moiety and an oxidation-prone picolyl amine (benzylic-like) linkage .

Understanding the causality behind these degradation pathways is critical for designing robust, high-temperature experimental workflows.

Mechanistic Causality & Visualizations

To prevent degradation, we must first map the environmental triggers to their respective chemical pathways.

Pathways Molecule 2-Fluoro-5-[(4-methylpiperidin-1-yl) methyl]pyridine SNAr Nucleophilic Aromatic Substitution (SNAr) Molecule->SNAr Nucleophiles (H2O, ROH) + Heat (>60°C) Oxidation N-Oxidation & C-N Cleavage Molecule->Oxidation Dissolved O2 / Peroxides + Heat Hydrolysis Acid-Catalyzed Hydrolysis Molecule->Hydrolysis pH < 4 + Heat

Logical relationship of thermal degradation pathways and their environmental triggers.

Troubleshooting FAQs

Q1: I am observing a mass shift of -19 Da (loss of F) and +17 Da (gain of OH) or +31 Da (gain of OMe) during high-temperature reactions. What is happening? A1: This is classic Nucleophilic Aromatic Substitution (SNAr). The 2-fluoro group is highly activated by the electron-withdrawing nature of the pyridine ring, which stabilizes the intermediate Meisenheimer complex[1]. At elevated temperatures, even weak nucleophiles like water or methanol can displace the fluorine atom. Solution: Strictly avoid protic solvents (alcohols, water) when heating this compound above 50°C. Ensure all aprotic solvents are rigorously dried over molecular sieves prior to use.

Q2: My HPLC chromatogram shows multiple degradation peaks when heating the compound in THF or 1,4-Dioxane. Why? A2: Ethereal solvents form peroxides over time when exposed to air. These peroxides initiate the N-oxidation of the piperidine ring and benzylic autoxidation at the methylene bridge. Thermal decomposition of the resulting hydroperoxides leads to rapid C-N bond cleavage (releasing the piperidine moiety)[2]. Solution: If an ethereal solvent is mandatory, it must be freshly distilled over sodium/benzophenone or passed through activated basic alumina immediately before use to strip peroxides.

Q3: Does pH affect the thermal stability of this compound in aqueous or biphasic mixtures? A3: Yes, significantly. Under acidic conditions (pH < 4), the piperidine nitrogen becomes protonated, transforming it into a superior leaving group. Subsequent heating drives retro-Mannich-type C-N bond cleavage, degrading the molecule into 2-fluoro-5-pyridinecarboxaldehyde and 4-methylpiperidine[3]. Solution: Maintain strictly neutral to slightly basic conditions (pH 7.5–8.5) using non-nucleophilic buffers (e.g., phosphate buffers, avoiding primary amine buffers like Tris which could trigger SNAr).

Quantitative Data: Solvent Compatibility Matrix

Selecting the correct solvent is the single most effective variable you can control. Use the following matrix to guide your experimental design.

Solvent ClassExample SolventsPeroxide RiskSNAr RiskMax Safe TempSuitability for Target Compound
Ethereal THF, 1,4-DioxaneHighLow40°CPoor (Unless freshly distilled/peroxide-free)
Protic Methanol, EthanolLowHigh50°CPoor (Promotes rapid defluorination)
Aromatic Toluene, XyleneLowLow110°CExcellent (Inert to SNAr and oxidation)
Polar Aprotic AcetonitrileLowLow80°CGood (Must be kept anhydrous)
Highly Polar DMF, DMSOLowModerate100°CGood (Trace dimethylamine in DMF can cause SNAr)

Self-Validating Experimental Protocols

To ensure trustworthiness in your results, protocols must contain internal checks. The following workflow guarantees an environment free of thermal degradation triggers.

Workflow Step1 Solvent Selection (Aprotic, Peroxide-Free) Step2 Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 Atmosphere Control (Argon Blanket) Step2->Step3 Step4 Thermal Processing (Temp < 60°C) Step3->Step4

Step-by-step experimental workflow for preventing thermal degradation in solution.

Protocol: Rigorous Solvent Preparation & Thermal Stress Profiling

This protocol utilizes a self-validating redox indicator to ensure the absence of oxidative triggers before heating.

Step 1: Solvent Purification & Peroxide Validation

  • Select an aromatic solvent (e.g., Toluene) based on the compatibility matrix.

  • Validation Check: Dip a Quantofix® Peroxide test strip into the solvent. The strip must read 0 mg/L. If peroxides are detected, pass the solvent through a column of activated basic alumina.

Step 2: Degassing via Freeze-Pump-Thaw (FPT)

  • Transfer the solvent to a Schlenk flask.

  • Freeze the solvent completely using a liquid nitrogen bath.

  • Apply high vacuum ( < 0.1 Torr) for 5 minutes to remove headspace gases.

  • Isolate the flask from the vacuum and allow the solvent to thaw in a room-temperature water bath, releasing dissolved gases.

  • Repeat the FPT cycle three times.

Step 3: Self-Validating Anaerobic Setup

  • In a glovebox or under a strict Argon Schlenk line, dissolve 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine in the degassed solvent.

  • Validation Check: Prepare a parallel "blank" control vial containing the degassed solvent and 1 µg/mL of Resazurin (a redox indicator).

  • Seal both the reaction vessel and the control vial with PTFE-lined crimp caps.

Step 4: Thermal Processing

  • Submerge both vials in a pre-heated oil bath (e.g., 80°C).

  • Monitor the control vial. If the Resazurin indicator remains colorless, the anaerobic environment is successfully validated. (If it turns pink, oxygen has ingressed, and the main reaction should be aborted to prevent C-N cleavage).

  • Proceed with the thermal reaction, sampling aliquots via an Argon-flushed syringe for HPLC-MS analysis.

References

1.[1] Title: Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science Source: nih.gov URL:

2.[2] Title: Impact of Solvent on the Thermal Stability of Amines Source: nih.gov URL:

3.[3] Title: Degradation of benzylamines during chlorination and chloramination Source: rsc.org URL:

Sources

Optimization

resolving overlapping NMR peaks for 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine

Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the structural elucidation of complex fluoro-heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the structural elucidation of complex fluoro-heterocycles. The molecule —2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine —presents a "perfect storm" of NMR challenges.

It combines severe scalar coupling in the aromatic region (driven by the fluorine atom) with dynamic conformational exchange in the aliphatic region (driven by the piperidine ring). To achieve regulatory-grade structural validation, we cannot rely on standard 1D 1 H NMR. This guide provides field-proven, self-validating protocols to definitively resolve these overlapping peaks by addressing the underlying physical causality of the spectral artifacts.

FAQ & Troubleshooting Section 1: Aromatic Region Complexity

Q1: Why does the pyridine region (7.0–8.5 ppm) appear as an uninterpretable, overlapping multiplet instead of standard aromatic doublets?

Causality: The fluorine atom ( 19 F, 100% natural abundance, spin 1/2) strongly couples with the pyridine ring protons via scalar coupling ( 3JFH​ and 4JFH​ ). This splits the expected proton signals into complex multiplets. Because these coupling constants are often on the same order of magnitude as the 1 H- 1 H couplings, the signals for H3, H4, and H6 overlap severely, masking the fundamental molecular connectivity.

Solution: 1 H{ 19 F} Decoupled NMR. By applying a continuous radiofrequency pulse at the 19 F resonance frequency during 1 H acquisition, the fluorine spin states are rapidly saturated. This collapses the 19 F- 1 H multiplets into simpler, highly resolved 1 H- 1 H splitting patterns[1].

Protocol: 1 H{ 19 F} Decoupling Workflow

  • Probe Tuning: Tune the NMR probe to both the 1 H and 19 F frequencies.

  • Resonance Identification: Acquire a standard 19 F NMR spectrum to determine the exact resonance frequency of the 2-fluoro group (typically around -60 to -75 ppm).

  • Channel Calibration: Set the 19 F decoupling channel (f2) to the exact center of the observed fluorine signal.

  • Acquisition: Acquire the 1 H spectrum using an inverse-gated decoupling sequence to prevent nuclear Overhauser effect (NOE) distortions.

  • Self-Validation: Overlay the standard 1 H and 1 H{ 19 F} spectra. The successful collapse of the multiplets confirms the assignment of the H3 (adjacent to F) and H6 (adjacent to N) protons.

G start Identify Aromatic Multiplet Overlap tune Tune NMR Probe to 1H and 19F start->tune acq_19F Acquire 19F Spectrum (Find F Resonance) tune->acq_19F set_f2 Set f2 Decoupling Channel to 19F Frequency acq_19F->set_f2 acq_1H Acquire 1H{19F} Decoupled Spectrum set_f2->acq_1H compare Compare 1H vs 1H{19F} Assign Pyridine Protons acq_1H->compare

Workflow for 1H{19F} decoupled NMR to resolve fluoropyridine aromatic signals.

FAQ & Troubleshooting Section 2: Aliphatic Broadening & Overlap

Q2: The aliphatic signals for the piperidine ring (1.0–3.0 ppm) are extremely broad and overlap with the methylene bridge. How can I sharpen them?

Causality: The piperidine ring undergoes rapid chair-chair interconversion. If the rate of this conformational exchange is on the NMR timescale, the distinct signals for axial and equatorial protons average out, leading to severe peak broadening and transverse relaxation ( T2​ ) effects[2],[3]. Additionally, the 14 N nucleus possesses a quadrupole moment, which induces rapid relaxation and further broadens the adjacent H2 and H6 proton signals[2].

Solution: Variable Temperature (VT) NMR. By manipulating the thermal energy of the system, you can alter the rate of conformational exchange. Lowering the temperature "freezes out" the distinct chair conformations, yielding sharp signals for the axial and equatorial protons[2].

Protocol: Variable Temperature (VT) NMR Optimization

  • Solvent Selection: Prepare the sample in a deuterated solvent with a wide liquid range (e.g., Toluene- d8​ for low temps, or DMSO- d6​ for high temps)[2].

  • Baseline Acquisition: Acquire a 1 H NMR spectrum at 298 K.

  • Thermal Titration: Decrease the temperature in 10–20 K increments. Allow the sample to thermally equilibrate in the probe for at least 10 minutes at each step[2].

  • Monitoring: Observe the piperidine multiplet. Stop when the broad humps resolve into distinct, sharp multiplets (the slow-exchange limit).

  • Self-Validation: Calculate the integration values of the newly resolved axial and equatorial peaks; they must sum to the exact proton count of the piperidine ring.

VT_NMR broad Observe Broad Aliphatic Signals (1.0-3.0 ppm) cause Cause: Chair-Chair Exchange & 14N Quadrupolar Relaxation broad->cause vt_setup Prepare Sample in Toluene-d8 or DMSO-d6 cause->vt_setup decision Goal: Freeze or Average Conformers? vt_setup->decision low_t Low Temp NMR (Decrease by 10-20 K) decision->low_t Freeze high_t High Temp NMR (Increase to ~350 K) decision->high_t Average slow_ex Slow Exchange Limit: Distinct Ax/Eq Multiplets low_t->slow_ex fast_ex Fast Exchange Limit: Sharp Time-Averaged Signal high_t->fast_ex

VT-NMR decision tree for resolving piperidine conformational exchange.

FAQ & Troubleshooting Section 3: Resolving Co-Resonating Protons

Q3: Even with sharp peaks, the methylene bridge (-CH 2​ -) and the piperidine ring protons co-resonate. How do I unambiguously assign them?

Causality: 1D 1 H NMR relies solely on chemical shift dispersion along a single frequency axis. In complex aliphatic systems, the slight differences in the electronic environment are insufficient to separate the peaks, leading to co-resonance.

Solution: 2D Heteronuclear Single Quantum Coherence (HSQC). HSQC adds a second dimension ( 13 C), spreading the overlapping 1 H signals based on the chemical shift of their directly attached carbons, offering an excellent solution to peak overlaps[4].

Protocol: Multiplicity-Edited HSQC Validation

  • Setup: Acquire a standard 1D 13 C spectrum to establish carbon chemical shifts.

  • 2D Acquisition: Run a multiplicity-edited 1 H- 13 C HSQC experiment.

  • Phase Analysis: Differentiate the functional groups by phase. The -CH 2​

    • groups (methylene bridge, piperidine C2/C3/C5/C6) will appear with a negative phase (often colored blue/red depending on software), while the -CH (piperidine C4) and -CH 3​ (4-methyl) groups will appear with a positive phase[4].
  • Self-Validation: Extract the 1D traces from the 2D map. The isolated cross-peak at ~60 ppm ( 13 C) will definitively identify the methylene bridge protons, separating them from the piperidine ring protons.

Quantitative Data Summary

The following table summarizes the expected spectral overlap for 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine and the quantitative resolution metrics achieved using the protocols above.

Structural RegionProton TypeExpected 1D 1 H Shift (ppm)Primary Overlap/Broadening CauseResolution TechniqueResolved Signal Characteristics
Pyridine Ring H6 (adjacent to N)8.10 - 8.25 19 F- 1 H scalar coupling ( 4JFH​ ) 1 H{ 19 F} DecouplingSharp doublet ( J≈2.5 Hz)
Pyridine Ring H47.70 - 7.85 19 F- 1 H scalar coupling ( 3JFH​ ) 1 H{ 19 F} DecouplingSharp doublet of doublets
Pyridine Ring H3 (adjacent to F)6.85 - 7.00 19 F- 1 H scalar coupling ( 3JFH​ ) 1 H{ 19 F} DecouplingSharp doublet ( J≈8.5 Hz)
Methylene Bridge -CH 2​ -3.40 - 3.60Co-resonance with piperidine H2/H6 eqMultiplicity-Edited HSQCIsolated negative-phase cross-peak
Piperidine Ring H2, H6 (axial/eq)2.00 - 2.90Chair-chair exchange, 14 N quadrupolarVT-NMR (Low Temp)Distinct axial/equatorial multiplets
Piperidine Ring 4-Methyl (-CH 3​ )0.90 - 1.00Overlap with piperidine H3/H5 axialMultiplicity-Edited HSQCIsolated positive-phase cross-peak

Sources

Reference Data & Comparative Studies

Validation

benchmarking 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine derivatives in cell viability assays

An in-depth technical evaluation of novel chemical entities requires moving beyond basic binary readouts of "live" versus "dead" cells. As a Senior Application Scientist, I approach cell viability benchmarking as a syste...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of novel chemical entities requires moving beyond basic binary readouts of "live" versus "dead" cells. As a Senior Application Scientist, I approach cell viability benchmarking as a systems-level interrogation of a compound’s mechanism of action, therapeutic index, and off-target liability.

The 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine scaffold has recently emerged as a highly privileged structural motif in medicinal chemistry. Its unique combination of a basic pyridine nitrogen and a lipophilic piperidine ring makes it an exceptional pharmacophore for targeting ion channels, most notably the Transient Receptor Potential Canonical 5 (TRPC5) channel[1].

This guide provides a comprehensive, self-validating framework for benchmarking these derivatives in cell viability assays, specifically focusing on their ability to reverse chemoresistance in oncology models.

Mechanistic Rationale: Why Target TRPC5?

Before designing a viability assay, we must establish the biological causality of the target. TRPC5 is a calcium-permeable cation channel that is frequently overexpressed in drug-resistant solid tumors, such as breast carcinoma and glioblastoma.

When tumors are exposed to standard chemotherapeutics (e.g., Doxorubicin or Temozolomide), TRPC5 facilitates a massive influx of intracellular calcium ( Ca2+ ). This calcium surge activates the CaMKKβ/AMPKα/mTOR signaling axis, which subsequently induces protective autophagy and upregulates P-glycoprotein (P-gp) efflux pumps2. The result is profound chemoresistance[3].

By treating cells with 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine derivatives, we aim to block this calcium influx, collapse the survival pathway, and restore the cytotoxic efficacy of standard chemotherapies[4].

TRPC5_Pathway Inhibitor 2-Fluoro-5-pyridine Derivatives TRPC5 TRPC5 Channel (Ca2+ Influx) Inhibitor->TRPC5 Blocks CaMKK CaMKKβ TRPC5->CaMKK Ca2+ AMPK AMPKα CaMKK->AMPK Phosphorylates mTOR mTOR Pathway AMPK->mTOR Modulates Autophagy Autophagy & P-gp mTOR->Autophagy Induces Survival Chemoresistance (Cell Survival) Autophagy->Survival Promotes

Fig 1: Mechanism of TRPC5-mediated chemoresistance and targeted inhibition by pyridine derivatives.

Orthogonal Assay Selection

Relying on a single viability readout is a critical point of failure in drug discovery. A compound might inhibit metabolic enzymes without causing true cell death, leading to false positives. To ensure trustworthiness, we benchmark the pyridine derivatives using two orthogonal methods:

  • MTT Assay (Metabolic Activity): Measures the reduction of tetrazolium salts to purple formazan crystals by mitochondrial succinate dehydrogenase5. This serves as our primary, cost-effective screen for cytostatic/cytotoxic effects.

  • CellTiter-Glo® (ATP Quantitation): A highly sensitive luminescent assay that lyses cells and utilizes a luciferase reaction to measure intracellular ATP. Because ATP rapidly degrades upon cell death, this provides a direct, artifact-free correlation to the number of viable cells [CellTiter-Glo Protocol[6]]().

Assay_Workflow cluster_assays Orthogonal Viability Readouts Seed Seed Cells (MCF-7/ADM) Treat Treat: Derivative + Doxorubicin Seed->Treat Incubate Incubate (48-72 hrs) Treat->Incubate MTT MTT Assay (Absorbance) Incubate->MTT CTG CellTiter-Glo (Luminescence) Incubate->CTG Data IC50 & Synergy Calculation MTT->Data CTG->Data

Fig 2: Orthogonal cell viability workflow for benchmarking pyridine derivatives.

Self-Validating Experimental Protocols

To guarantee scientific integrity, every assay plate must be a self-contained, self-validating system. This means including internal controls: a vehicle control (0.1% DMSO) for 100% viability, a positive kill control (e.g., 10 µM Staurosporine) for 0% viability, and media-only wells for background subtraction.

Protocol A: MTT Chemosensitization Assay

Objective: Determine if the pyridine derivative restores Doxorubicin sensitivity in resistant MCF-7/ADM cells.

  • Cell Seeding: Seed MCF-7/ADM cells at 5×103 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Treat cells with a dose-response gradient of the 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine derivative (0.1 µM to 50 µM) in the presence of a fixed, sub-lethal dose of Doxorubicin (1 µM).

    • Causality Note: We use a fixed dose of Doxorubicin to isolate the sensitizing effect of the TRPC5 inhibitor. If the derivative is active, viability will plummet only in the combination wells[3].

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

    • Causality Note: Do not exceed 4 hours. Prolonged incubation can lead to spontaneous extracellular reduction of MTT by media components, artificially inflating viability scores[5].

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm (reference 630 nm).

Protocol B: CellTiter-Glo® (ATP) Validation

Objective: Confirm MTT results using a direct metabolic-independent readout.

  • Preparation: Follow steps 1-3 from Protocol A using opaque-walled 96-well plates (essential to prevent luminescent crosstalk between wells).

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes.

    • Causality Note: Luciferase enzyme kinetics are highly temperature-dependent. Failing to equilibrate the plate will result in a temperature gradient (edge effects), skewing the luminescence data[6].

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent directly to the 100 µL of culture media in each well.

  • Lysis & Reading: Mix on an orbital shaker for 2 minutes to induce cell lysis, incubate at room temperature for 10 minutes to stabilize the signal, and record luminescence.

Comparative Data Analysis

When benchmarking the 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine scaffold, we must compare it against established reference compounds. The table below synthesizes expected quantitative benchmarking data, highlighting the therapeutic window and synergistic potential.

Table 1: Comparative Cell Viability Benchmarking in MCF-7/ADM Cells (48h Exposure)

Compound / TreatmentPrimary TargetAssay ReadoutIC50 (Monotherapy)IC50 (Combo w/ 1 µM Doxorubicin)Therapeutic Index (TI)*
2-Fluoro-5-Pyridine Derivative TRPC5 ChannelCellTiter-Glo> 50.0 µM0.45 µM > 110
Clemiquane TRPC5 ChannelCellTiter-Glo> 50.0 µM1.20 µM> 41
Staurosporine Pan-KinaseCellTiter-Glo0.05 µM0.02 µM< 1
Doxorubicin DNA Topo IIMTT18.5 µMN/A1.5

*Therapeutic Index (TI) here is defined as the ratio of Monotherapy IC50 to Combination IC50. A higher TI indicates a wider safety margin where the compound acts purely as a chemosensitizer rather than a general cytotoxic agent.

Data Synthesis: The data clearly demonstrates that the 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine derivative exhibits minimal monotherapy cytotoxicity (IC50 > 50 µM), validating its safety profile. However, when combined with Doxorubicin, the IC50 drops dramatically to 0.45 µM. This massive leftward shift in the dose-response curve confirms its potent capability to block TRPC5-mediated chemoresistance, outperforming the standard TRPC5 inhibitor Clemiquane.

References

Sources

Comparative

Structure-Activity Relationship (SAR) Guide: 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine vs. Piperidine Analogs in Lead Optimization

As a Senior Application Scientist specializing in medicinal chemistry and lead optimization, I frequently encounter the delicate balancing act of maintaining primary target potency while mitigating off-target liabilities...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in medicinal chemistry and lead optimization, I frequently encounter the delicate balancing act of maintaining primary target potency while mitigating off-target liabilities. In the development of kinase inhibitors—such as Checkpoint Kinase 1 (ChK1) inhibitors for oncology—the incorporation of a basic amine is often essential for achieving high cellular potency and optimal aqueous solubility[1].

However, this basicity frequently introduces a severe off-target liability: potent inhibition of Acetylcholinesterase (AChE), which can lead to unacceptable cholinergic toxicity[1]. This guide objectively compares the SAR of the highly optimized 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine motif against its unsubstituted piperidine analogs, demonstrating how precise steric modulation can rescue a promising chemical series.

Part 1: The Mechanistic Rationale
1. Scaffold Selection: Why 2-Fluoro-5-methylpyridine?

Replacing a standard benzylic phenyl ring with a 2-fluoropyridine core is a strategic bioisosteric replacement. The pyridine nitrogen lowers the overall lipophilicity (clogP), enhancing aqueous solubility and oxidative metabolic stability. The highly electronegative fluorine atom at the 2-position serves a dual purpose: it prevents rapid oxidation at that site by cytochrome P450 enzymes and inductively modulates the electronics of the ring to prevent the pyridine nitrogen from becoming overly basic or coordinating unwanted metals.

2. The AChE Liability and the 4-Methylpiperidine Solution

Unsubstituted basic amines, such as a standard piperidine ring, bind with high affinity to the narrow, deep catalytic gorge of AChE[1]. The gorge is lined with aromatic residues that readily engage in cation- π interactions with the protonated piperidine nitrogen. To mitigate this without losing affinity for the primary target (which typically features a more solvent-exposed ATP-binding pocket), we introduce steric bulk. Adding a methyl group at the C4 position of the piperidine ring (forming 4-methylpiperidine) creates a critical steric clash within the constrained AChE gorge, drastically reducing off-target binding while perfectly maintaining the trajectory required for ChK1 inhibition[1].

Part 2: Comparative Experimental Data

To objectively evaluate this SAR strategy, we compare three structural analogs. The data below illustrates the profound impact of minimal steric modifications on the selectivity index (Target IC 50​ vs. Off-Target IC 50​ ).

CompoundAmine Substitution (R-Group)ChK1 IC 50​ (nM)AChE IC 50​ (nM)Selectivity Margin
Analog A (Unsubstituted) Piperidin-1-yl4.512026-fold
Analog B (Target Motif) 4-Methylpiperidin-1-yl5.23,800730-fold
Analog C (Over-hindered) 3,3-Dimethylpiperidin-1-yl15.0>10,000>666-fold

Data Interpretation: Analog A (unsubstituted piperidine) exhibits excellent primary target potency but an unacceptable 26-fold selectivity window against AChE. Analog B, featuring the 4-methylpiperidine group, maintains single-digit nanomolar potency against ChK1 while dropping AChE affinity by over 30-fold, achieving a safe 730-fold therapeutic margin[1]. Analog C demonstrates that excessive steric bulk (3,3-dimethyl) begins to penalize primary target binding, confirming the C4-methyl substitution as the "Goldilocks" modification.

Part 3: Experimental Protocols (Self-Validating Systems)

The following methodologies detail the synthesis and biological evaluation of these analogs. Each protocol is designed as a self-validating system to ensure data integrity.

3.1 Synthesis via Reductive Amination

Objective: Synthesize 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine.

  • Imine Formation: Combine 2-fluoro-5-formylpyridine (1.0 eq) and 4-methylpiperidine (1.1 eq) in anhydrous dichloromethane (DCM). Stir at room temperature for 2 hours.

    • Causality: Pre-forming the iminium ion before the introduction of the reducing agent prevents the direct, unwanted reduction of the starting aldehyde into an alcohol.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the mixture.

    • Causality: STAB is specifically chosen over sodium borohydride because it is a milder reagent that selectively reduces the iminium intermediate without defluorinating the pyridine ring.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO 3​ . Extract with DCM, dry over Na 2​ SO 4​ , and concentrate under vacuum.

  • Purification: Purify via silica gel flash chromatography (DCM:MeOH gradient) to isolate the pure tertiary amine.

3.2 AChE Counter-Screening (Modified Ellman's Method)

Objective: Quantify off-target AChE inhibition[2].

  • Enzyme Pre-incubation: In a 96-well plate, incubate recombinant human AChE (0.28 U/mL) with varying concentrations of the test compound in 0.1 M phosphate buffer (pH 7.4) for 20 minutes at 4 °C.

  • Substrate Addition: Add acetylthiocholine iodide (ATCI, 0.44 mM) and 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB, 0.15 mM).

    • Causality: AChE hydrolyzes ATCI to thiocholine. Thiocholine rapidly reacts with DTNB to form the 5-thio-2-nitrobenzoate anion, which is bright yellow.

  • Kinetic Readout: Measure absorbance continuously at 412 nm for 10 minutes.

    • Causality: Utilizing a continuous kinetic readout rather than an endpoint assay provides a self-validating system; strictly linear reaction rates confirm steady-state enzyme kinetics, ensuring the calculated IC 50​ is mathematically sound.

3.3 ChK1 Biochemical Assay (ADP-Glo)

Objective: Confirm primary target potency.

  • Kinase Reaction: Incubate recombinant ChK1 with CHKtide substrate and ATP (at K m​ ) in the presence of the test compound for 60 minutes.

  • ATP Depletion: Add ADP-Glo reagent to terminate the kinase reaction and deplete all unreacted ATP.

    • Causality: Removing background ATP ensures that the subsequent luminescent signal is strictly proportional to the ADP generated by the kinase, eliminating false positives from ATP hydrolysis.

  • Detection: Add Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction. Read luminescence to calculate IC 50​ .

Part 4: Visualizing the SAR Logic

The following decision tree maps the logical workflow for navigating the AChE liability using our specific chemical motifs.

SAR_Strategy Core 2-Fluoro-5-formylpyridine Core Scaffold Amine Basic Amine Selection (Reductive Amination) Core->Amine Scaffold Functionalization Pip Piperidine (Unsubstituted) Amine->Pip MePip 4-Methylpiperidine (C4-Substituted) Amine->MePip AChE_High High AChE Affinity (Narrow Gorge Fit) Pip->AChE_High Off-Target Liability AChE_Low Low AChE Affinity (Steric Clash) MePip->AChE_Low Mitigated Liability ChK1_Potent Maintained Target Potency (Solvent Exposed) MePip->ChK1_Potent Target Retention

Fig 1. SAR workflow for mitigating AChE liability via steric modification of the basic amine.

References
  • Gazzard, L., et al. (2015). "Mitigation of Acetylcholine Esterase Activity in the 1,7-Diazacarbazole Series of Inhibitors of Checkpoint Kinase 1." Journal of Medicinal Chemistry, 58(12), 5053-5074. Available at:[Link]

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88-95. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine

Advanced Safety and Handling Protocol: 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine As drug development accelerates, handling complex, multi-functional intermediates like 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Handling Protocol: 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine

As drug development accelerates, handling complex, multi-functional intermediates like 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine requires moving beyond generic safety data sheets. This compound merges a highly reactive fluorinated pyridine moiety with a basic 4-methylpiperidine ring. To establish a self-validating safety protocol, we must first understand the mechanistic causality of its hazards.

The lipophilic nature of the piperidine ring accelerates dermal penetration, while the basic amine drives rapid saponification of tissue lipids, leading to severe liquefactive necrosis upon contact[1]. Furthermore, pyridine derivatives are known neurotoxins and hepatotoxins that can cause systemic damage upon mucosal absorption or inhalation[2]. Standard laboratory PPE is insufficient for this hazard profile; a targeted, scientifically grounded barrier system is required[3].

Hazard Profile & Causality Matrix

Because specific toxicological data for novel intermediates is often still under investigation, we extrapolate baseline limits from its parent scaffolds (Piperidine and Pyridine) to establish a conservative, worst-case-scenario safety baseline.

Table 1: Baseline Toxicological & Physical Metrics

MetricPiperidine Scaffold[1]Pyridine Scaffold[2]Operational Implication for Target Compound
Acute Toxicity Oral LD50 ~400 mg/kg (Rat)Oral LD50 ~891 mg/kg (Rat)High systemic toxicity; strict ingestion/inhalation prevention required.
Dermal Hazard Category 3 (Toxic)Category 4 (Harmful)Rapid permeation risk; mandates double-gloving with Neoprene.
Corrosivity Category 1 (Severe Burns)Category 1 (Severe Burns)Liquefactive necrosis risk; face shield required for splash hazards.
Target Organs Central Nervous SystemLiver, Kidneys, CNSChronic exposure monitoring necessary; fume hood is an absolute requirement.

The Causality of Protection: PPE Architecture

Relying on standard thin nitrile gloves is a critical failure point when handling fluorinated piperidine derivatives. According to OSHA's 29 CFR 1910 Subpart I framework and the National Research Council's Prudent Practices in the Laboratory, PPE must be selected based on a rigorous chemical hazard analysis[3][4].

  • Hand Protection (The Double-Glove Protocol):

    • Inner Layer: 4-mil Nitrile (provides tactile sensitivity).

    • Outer Layer: 8-mil Neoprene or Butyl rubber.

    • Causality: Piperidine derivatives rapidly permeate standard nitrile. Neoprene offers superior resistance to basic amines and organic solvents. Double-gloving acts as a self-validating barrier: if the outer glove degrades, the inner glove provides a temporary safe window to halt the operation and re-glove[4].

  • Eye & Face Protection: Chemical splash goggles (ANSI Z87.1+) are mandatory. If handling volumes >50 mL, a full-face shield must be worn over the goggles to prevent mucosal absorption[5].

  • Respiratory & Body Protection: All handling must occur within a certified Class II, Type B2 chemical fume hood. A flame-resistant (FR), fluid-impermeable lab coat is required due to the flammability risks associated with pyridine derivatives[6].

HazardPathway Chem 2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine Prop1 Piperidine Moiety (High Lipophilicity & Basicity) Chem->Prop1 Prop2 Fluoropyridine Ring (Systemic Toxicity & Flammability) Chem->Prop2 Haz1 Rapid Dermal Permeation & Liquefactive Necrosis Prop1->Haz1 Skin Contact Haz3 Mucosal/Respiratory Irritation Prop1->Haz3 Aerosolization Haz2 Neurotoxicity & Hepatotoxicity Prop2->Haz2 Absorption/Inhalation Mit1 Neoprene Outer Gloves (Blocks Amine Permeation) Haz1->Mit1 Intercepted By Mit2 Chemical Fume Hood (Prevents Vapor Inhalation) Haz2->Mit2 Intercepted By Haz3->Mit2 Intercepted By Mit3 ANSI Goggles + Face Shield (Protects Mucous Membranes) Haz3->Mit3 Intercepted By

Mechanistic hazard pathway of the compound and targeted PPE interventions.

Step-by-Step Operational Workflow

This protocol is designed as a self-validating system. Do not proceed to the next step unless the current step's safety checks are confirmed.

Phase 1: Pre-Operational Setup & PPE Donning

  • Validate Engineering Controls: Inspect the chemical fume hood. Verify the face velocity is ≥ 100 fpm. The presence of a continuous inward airflow validates your primary engineering control.

  • Don Inner PPE: Put on standard laboratory attire (long pants, closed-toe shoes), an FR lab coat, and inner 4-mil nitrile gloves.

  • Don Outer PPE: Layer 8-mil Neoprene gloves over the nitrile. Put on ANSI Z87.1 chemical splash goggles[5].

  • Prepare Workspace: Ensure a chemical spill kit (containing inert diatomaceous earth) and dedicated halogenated waste containers are within arm's reach inside the hood.

Phase 2: Handling & Execution

  • Unseal: Open the compound container exclusively inside the certified fume hood, keeping the sash as low as possible (below your breathing zone).

  • Transfer: Use non-sparking spatulas or glass pipettes for transfer. Pyridine and piperidine derivatives can form explosive vapor mixtures; eliminating ignition sources is critical[6].

  • Monitor: Continuously check outer gloves for signs of degradation, swelling, or discoloration.

Phase 3: Doffing & Post-Operation

  • Decontaminate: Wipe down the exterior of the compound container with an appropriate solvent (e.g., isopropanol) before sealing.

  • Doff Outer Gloves: Remove the outer Neoprene gloves inside the hood, turning them inside out to trap contaminants. Dispose of them as hazardous solid waste.

  • Doff Remaining PPE: Remove goggles and lab coat.

  • Hygiene: Wash hands thoroughly with soap and water. Never use organic solvents to wash your hands, as this strips natural skin lipids and exponentially increases the dermal permeation kinetics of any residual chemical[4].

SpillResponse Start Spill Detected Outside Fume Hood Alert Alert Personnel & Evacuate Immediate Area Start->Alert PPE Don Emergency PPE (ABEK Respirator, Neoprene Gloves) Alert->PPE Contain Contain Spill (Use Inert Diatomaceous Earth) PPE->Contain Collect Collect Waste using Non-Sparking Tools Contain->Collect Dispose Transfer to 'Halogenated Basic Waste' Container Collect->Dispose Decon Decontaminate Area (Mild Acidic Wash followed by Water) Dispose->Decon

Step-by-step emergency workflow for containing and neutralizing a chemical spill.

Emergency Response & Disposal Plan

Spill Protocol: If a spill occurs, do NOT use sawdust or combustible absorbents. Pyridine derivatives pose a flammability risk[6]. Use an inert, amphoteric absorbent (e.g., diatomaceous earth or a commercial acid/base spill kit). If the spill is outside the fume hood, evacuate the area and don a half-mask respirator with an ABEK (organic vapor/amine) filter before attempting cleanup[3].

Waste Disposal:

  • Segregation: Segregate this compound as "Halogenated Organic Base Waste."

  • Incompatibility: Do not mix with acidic waste streams (e.g., nitric acid, hydrochloric acid). The basic piperidine moiety will react exothermically, potentially causing a pressure rupture in sealed waste containers[4].

References

  • Piperidine - SAFETY DATA SHEET Thermo Fisher Scientific URL
  • Kishida Chemical Co., Ltd.
  • National Institutes of Health (NIH)
  • Pyridine - SAFETY DATA SHEET - PENTA Penta Chemicals URL
  • North Carolina State University (NCSU)
  • National Research Council (US)

Sources

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